1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJUVXLLXTCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371738 | |
| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140675-42-9 | |
| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-Difluoro-2'-hydroxyacetophenone 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 140675-42-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, potential biological activities, and spectral characterization.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 3',5'-Difluoro-2'-hydroxyacetophenone and 2-Acetyl-4,6-difluorophenol, is a solid, typically appearing as a white to yellow-brown crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 140675-42-9 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][3] |
| Molecular Weight | 172.13 g/mol | [3] |
| Physical Form | White to Yellow to Yellow-brown Solid | |
| Purity | ≥97% to 98% | |
| Storage Temperature | Room Temperature (often under nitrogen) |
Synthesis
The primary route for the synthesis of this compound is the Fries rearrangement of 2,4-difluorophenyl acetate.[4] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[5][6][7][8]
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2,4-difluorophenol.
Caption: Synthesis of the target compound via esterification and Fries rearrangement.
Experimental Protocol: Fries Rearrangement of 2,4-Difluorophenyl Acetate
This protocol is adapted from a general procedure for the synthesis of this compound.[4]
Materials:
-
2,4-Difluorophenyl acetate
-
Aluminum trichloride (AlCl₃)
-
Toluene
-
Ice water
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2,4-difluorophenyl acetate (2 g, 11.6 mmol) and aluminum trichloride (2.8 g) is heated under an argon atmosphere at 150 °C for 30 minutes.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.[4]
-
Ice water is cautiously added, followed by the dropwise addition of 1N aqueous hydrochloric acid.[4]
-
The mixture is decanted in the presence of toluene.[4]
-
The organic phase is separated and washed sequentially with water and saturated aqueous sodium chloride solution.[4]
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the solid product (1.5 g).[4]
-
The product can be further purified by recrystallization from ethanol.[4]
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of hydroxyacetophenone derivatives has garnered significant attention in medicinal chemistry.
These compounds are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[9] The presence of fluorine substituents can modulate biological activity, making such compounds valuable in drug design.[9] Derivatives of hydroxyacetophenones have been investigated for their potential as enzyme inhibitors, targeting enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.
The structural motif of 2'-hydroxyacetophenone is a key building block for various biologically active molecules. For instance, it is used in the synthesis of chalcones with potent antioxidant activity.
Spectral Data
The following spectral data has been reported for this compound:
| Data Type | Observed Peaks/Signals | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 12.00 (m, 1H), 7.25 (m, 1H), 7.10 (m, 1H), 2.65 (s, 3H) | [4] |
| Infrared (IR) | 1651 cm⁻¹ | [4] |
Note: Further spectral analysis, including ¹³C NMR and mass spectrometry, would be beneficial for a complete characterization of the compound.
Safety Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Conclusion
This compound is a valuable fluorinated building block in organic synthesis with potential applications in drug discovery. Its synthesis via the Fries rearrangement is a well-established method. While its specific biological profile is yet to be fully elucidated, the broader class of hydroxyacetophenones demonstrates a range of interesting pharmacological activities, suggesting that this compound warrants further investigation by researchers in the field.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - CAS:140675-42-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE | 140675-42-9 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chemimpex.com [chemimpex.com]
physical and chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to the scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for its synthesis and purification based on standard organic chemistry methodologies. Furthermore, this guide highlights the absence of publicly available spectral data and biological activity studies, underscoring an opportunity for further research into this molecule.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to yellow or yellow-brown solid.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3',5'-Difluoro-2'-hydroxyacetophenone, 2-Acetyl-4,6-difluorophenol | [2][3] |
| CAS Number | 140675-42-9 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Physical Form | White to Yellow to Yellow-brown Solid | [1] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 220.8 °C at 760 mmHg | [3] |
| Flash Point | 87.3 °C | [3] |
| Density | 1.346 g/cm³ | [3] |
| InChI Key | MCDJUVXLLXTCFP-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(=O)C1=CC(=CC(=C1O)F)F | [2] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Experimental Protocols
Hypothetical Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of a phenyl acetate or direct Friedel-Crafts acylation of a phenol. The following is a hypothetical protocol for the synthesis of this compound.
Reaction Scheme:
Figure 1: Hypothetical workflow for the synthesis of this compound.
Materials:
-
2,4-Difluorophenol
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., aluminum chloride)
-
An appropriate solvent (e.g., dichloromethane or nitrobenzene)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
To a solution of 2,4-difluorophenol in a suitable anhydrous solvent, add the Lewis acid catalyst portion-wise at a reduced temperature (e.g., 0 °C).
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring it over ice and hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
General Purification Protocol
The crude product can be purified by column chromatography followed by recrystallization.
Figure 2: A general workflow for the purification of the target compound.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Further purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Spectral Data
No specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were found in the searched databases. Researchers requiring this information will need to perform their own spectral analysis. For reference, spectral data for structurally related compounds such as 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone are available in databases like ChemicalBook.[4][5][6]
Biological Activity and Signaling Pathways
As of the latest search, there is no published literature detailing the biological activity or the mechanism of action of this compound.
For illustrative purposes, a common signaling pathway that is often a target for small molecule inhibitors in drug discovery is the Mitogen-Activated Protein Kinase (MAPK) pathway. A molecule with a hydroxyacetophenone scaffold could potentially be developed into a kinase inhibitor. The diagram below represents a simplified version of the MAPK/ERK pathway, a hypothetical target for a novel small molecule inhibitor.
Figure 3: Simplified MAPK/ERK signaling pathway, illustrating a hypothetical point of intervention for a kinase inhibitor. This is a general representation and not based on experimental data for this compound.
Safety Information
Safety data for this compound indicates that it is a warning-level hazard. The following hazard statements and precautionary statements are associated with this compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical.
Conclusion
This compound is a chemical compound with established physical properties but a notable lack of in-depth experimental research in the public domain. This guide has summarized the available data and provided a framework of generalized protocols for its synthesis and purification. The absence of spectral and biological data represents a clear gap in the scientific literature, inviting further investigation into the properties and potential applications of this molecule, particularly in the fields of medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]
- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) IR Spectrum [m.chemicalbook.com]
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. It also presents generalized experimental workflows relevant to its synthesis and biological screening, designed to guide research and development activities.
Compound Identification and Properties
This compound is an aromatic ketone and a fluorinated phenol derivative. Such compounds are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex biologically active molecules. The presence of fluorine atoms can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Below is a summary of the key molecular identifiers for this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 172.13 g/mol | [4] |
| Alternate Names | 3',5'-Difluoro-2'-hydroxyacetophenone, 2-Acetyl-4,6-difluorophenol | [2] |
| CAS Number | 140675-42-9 | [1][2][4] |
Synthesis and Experimental Protocols
A logical workflow for a potential synthesis is outlined below. This process represents a standard approach for the acylation of a phenol, which would be a common method considered by synthetic chemists.
Biological Significance and Activity Screening
Currently, there is no specific information available in the public domain detailing the biological activity or associated signaling pathways for this compound. As a novel or under-researched compound, its potential biological effects would need to be determined through a systematic screening process.
For drug development professionals, the logical next step would be to subject the compound to a battery of assays to determine its biological profile. The following diagram illustrates a generalized workflow for the initial screening of a chemical compound to identify potential therapeutic applications.
References
- 1. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 4. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of 2-acetyl-4,6-difluorophenol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 2-acetyl-4,6-difluorophenol, a key intermediate in pharmaceutical and agrochemical research. The document details a plausible synthetic route via the Fries rearrangement and outlines the full suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are provided to serve as a robust reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
2-acetyl-4,6-difluorophenol is a substituted aromatic ketone with significant potential as a building block in the synthesis of complex organic molecules. The presence of a hydroxyl group, an acetyl moiety, and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon. The precise characterization and confirmation of its structure are paramount for its application in targeted synthesis and for understanding its chemical reactivity. This guide presents a systematic approach to its structural verification, beginning with a proposed synthesis and followed by in-depth analysis using modern spectroscopic methods.
Synthesis via Fries Rearrangement
The synthesis of 2-acetyl-4,6-difluorophenol can be efficiently achieved through the Lewis acid-catalyzed Fries rearrangement of 3,5-difluorophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to an ortho position on the aromatic ring.[1][2] The ortho-product is favored at higher temperatures, likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]
Synthesis Pathway
The two-step synthesis commences with the acetylation of 3,5-difluorophenol to form the ester precursor, followed by the Fries rearrangement to yield the target ortho-hydroxyaryl ketone.
Experimental Protocol: Synthesis of 2-acetyl-4,6-difluorophenol
Step 1: Synthesis of 3,5-Difluorophenyl acetate
-
To a solution of 3,5-difluorophenol (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-cold 2M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluorophenyl acetate.
Step 2: Fries Rearrangement to 2-acetyl-4,6-difluorophenol
-
To a solution of 3,5-difluorophenyl acetate (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to 160 °C and maintain for 3-4 hours.[1]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-acetyl-4,6-difluorophenol.
Spectroscopic Structure Elucidation
The definitive structure of the synthesized compound is established through a combination of NMR, IR, and MS techniques. The logical workflow for this process is outlined below.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of the compound.
Experimental Protocol:
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Ionization Energy: 70 eV.
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
Predicted Data: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₈H₆F₂O₂.
| m/z (Predicted) | Relative Intensity (%) | Assignment |
| 172 | 80 | [M]⁺ (Molecular Ion) |
| 157 | 100 | [M - CH₃]⁺ |
| 129 | 45 | [M - CH₃CO]⁺ |
| 101 | 20 | [C₆H₂F₂O]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: KBr pellet or as a thin film on NaCl plates.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Predicted Data: The IR spectrum will confirm the presence of hydroxyl, carbonyl, and carbon-fluorine bonds.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (intramolecular H-bonding) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1645 | Strong | C=O Stretch (Acetyl, H-bonded) |
| 1620, 1580 | Medium-Strong | Aromatic C=C Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise location of substituents. The presence of fluorine atoms induces characteristic splitting patterns (H-F and C-F couplings) that are crucial for unambiguous assignment.
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Spectrometer: 400 MHz or higher field instrument.
-
Experiments: ¹H NMR, ¹³C NMR, and DEPT-135.
Predicted ¹H NMR Data: The ¹H NMR spectrum will show signals for the phenolic proton, two aromatic protons, and the acetyl methyl protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| 12.5 | s (broad) | - | -OH (H-bonded) |
| 7.15 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | H-5 |
| 6.70 | dd | J(H-F) ≈ 11.0, J(H-H) ≈ 2.5 | H-3 |
| 2.60 | s | - | -CH₃ |
Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display eight distinct signals. Carbons directly attached to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller, multi-bond couplings.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity (from C-F Coupling) | Coupling Constant (J) Hz (Predicted) | Assignment |
| 203.0 | t | ⁴JCF ≈ 4 | C=O |
| 163.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-4 |
| 160.5 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-6 |
| 158.0 | dd | ²JCF ≈ 12, ⁴JCF ≈ 3 | C-2 |
| 112.0 | d | ²JCF ≈ 25 | C-1 |
| 109.0 | dd | ²JCF ≈ 22, ⁴JCF ≈ 4 | C-5 |
| 98.5 | d | ²JCF ≈ 28 | C-3 |
| 26.5 | s | - | -CH₃ |
Logic of Spectral Interpretation
The combined data from these spectroscopic techniques allows for the conclusive determination of the structure.
Conclusion
The structure of 2-acetyl-4,6-difluorophenol, synthesized via a Fries rearrangement of 3,5-difluorophenyl acetate, can be unequivocally confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The molecular formula and key functional groups are readily identified, while detailed 1D NMR analysis, particularly the interpretation of proton-fluorine and carbon-fluorine coupling constants, provides definitive evidence for the substitution pattern on the aromatic ring. The methodologies and data presented in this guide serve as a comprehensive resource for the synthesis and characterization of this important chemical intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is curated for professionals in chemical research and drug development, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
This compound, also known as 3',5'-difluoro-2'-hydroxyacetophenone, is a substituted aromatic ketone. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 140675-42-9 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to yellow-brown solid |
| SMILES | CC(=O)C1=C(C(=CC(=C1)F)F)O |
| InChI | InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 |
| InChIKey | MCDJUVXLLXTCFP-UHFFFAOYSA-N |
| Storage Temperature | Room Temperature |
Synthesis
A likely and established method for the synthesis of 2'-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. For this compound, the precursor would be 2,4-difluorophenyl acetate.
Proposed Synthetic Pathway
Experimental Protocol: Fries Rearrangement
This protocol is adapted from established procedures for the synthesis of similar hydroxyacetophenones.
Materials:
-
2,4-Difluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenyl acetate (1 equivalent).
-
Add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath to 0°C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 5% HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl protons (-COCH₃) is expected around δ 2.5-2.7 ppm.
-
The aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm, showing coupling to the fluorine atoms.
-
A broad singlet for the hydroxyl proton (-OH) is anticipated at a downfield chemical shift (δ > 10 ppm), which may vary with concentration and solvent.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) signal is expected around δ 200-205 ppm.
-
The methyl carbon (-CH₃) should appear at approximately δ 25-30 ppm.
-
Aromatic carbons will resonate in the δ 100-160 ppm region. Carbons directly bonded to fluorine will show large C-F coupling constants.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS)
The fragmentation pattern upon electron ionization would likely involve the loss of a methyl group (M-15) to form a stable acylium ion, and potentially the loss of a CO group (M-28).
Predicted Mass-to-Charge Ratios (m/z) for Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.04086 |
| [M+Na]⁺ | 195.02280 |
| [M-H]⁻ | 171.02630 |
| [M]⁺ | 172.03303 |
| [M]⁻ | 172.03413 |
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp peak around 1640-1680 cm⁻¹ for the C=O stretching of the ketone.
-
C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.
-
C-H stretching and aromatic C=C bending vibrations will also be present in their characteristic regions.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, related substituted hydroxyphenyl ethanones and other fluorinated aromatic compounds have demonstrated a range of biological effects.
Antimicrobial and Antifungal Potential
Many phenolic compounds and their derivatives are known to possess antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its cell permeability and overall efficacy. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.
Cytotoxicity and Anticancer Research
Certain substituted acetophenones have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action for such compounds can be diverse, but may involve the induction of apoptosis or the inhibition of key cellular pathways.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic or aromatic core with hydrogen bonding donors and acceptors, similar to the structure of this compound. A hypothetical interaction with the ATP-binding pocket of a protein kinase is depicted below.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data on its biological activity and detailed spectroscopic characterization are limited in the current literature, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its properties and potential applications.
An In-depth Technical Guide on the Solubility of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical importance of solubility, presents available qualitative data, and details standardized experimental protocols for its quantitative determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[2] Poor aqueous solubility is a major challenge in drug discovery, often leading to low bioavailability, variable therapeutic outcomes, and difficulties in formulation development.[3][4] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvents are essential during the early stages of research and development to guide lead optimization and formulation strategies.[3][5]
This compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its solubility in organic solvents is a crucial factor for its purification, reaction kinetics, and the formulation of subsequent active pharmaceutical ingredients (APIs).
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a substituted acetophenone with polar hydroxyl and fluorine groups—a qualitative assessment of its likely solubility can be made. The presence of the hydroxyl group suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents.
For drug development purposes, it is imperative to experimentally determine the precise solubility in relevant solvent systems. The following table provides a general guideline for the expected solubility and should be confirmed through empirical testing.
| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale for Estimation |
| Methanol | Polar Protic | Soluble | The hydroxyl group of the compound can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Moderately Soluble to Soluble | The ketone group can act as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the compound may be too high for significant solubility in a nonpolar solvent like DCM. |
| Hexane | Nonpolar | Insoluble | The significant polarity imparted by the hydroxyl and difluoro-substituted phenyl ring makes it unlikely to dissolve in a nonpolar alkane. |
Note: This table is intended as a guideline. Experimental verification is essential for accurate solubility determination.
Experimental Protocols for Solubility Determination
To obtain reliable and quantitative solubility data, standardized experimental methods must be employed. The following sections detail the methodologies for the most common and robust techniques used in the pharmaceutical industry.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the substance.[7]
Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial or flask. An amount that is at least five times the estimated solubility is recommended.[8]
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][8] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Separate the liquid and solid phases by either centrifugation at a high speed or filtration through a fine (e.g., 0.45 µm) syringe filter.[9]
-
-
Quantification:
-
Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the saturated solution.[9]
-
The final solubility is reported in units such as mg/mL or mol/L.
-
Kinetic Solubility Determination: Nephelometry
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[10] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.[11] Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[12]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in the target solvent. The point at which the compound precipitates is detected by an increase in light scattering, measured by a nephelometer.
Detailed Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispense the target organic solvent into the wells of a microtiter plate.
-
-
Serial Dilution and Measurement:
-
Add a small volume of the DMSO stock solution to the first well and mix thoroughly.
-
Perform a serial dilution across the plate to create a range of concentrations.
-
Place the microtiter plate in a nephelometer and measure the light scattering at each concentration.[10]
-
-
Data Analysis:
-
Plot the light scattering intensity against the compound concentration.
-
The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
-
Visualization of Methodologies and Logical Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationship of solubility within the drug development process.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a fluorinated aromatic ketone with potential applications in pharmaceutical research and drug development. This document details the physicochemical properties, commercial availability, and plausible synthetic routes for this compound. A significant focus is placed on its potential as an inhibitor of Transforming Growth Factor-β-activated Kinase 1 (TAK1), a key signaling protein in inflammatory and oncogenic pathways. This guide includes detailed, adaptable experimental protocols for both the synthesis of the compound and for conducting in vitro kinase assays to evaluate its biological activity. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
This compound, also known as 2-acetyl-4,6-difluorophenol, is a substituted acetophenone that has garnered interest within the scientific community due to its unique structural features. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents.
One of the most promising avenues of investigation for this compound is its potential role as an inhibitor of Transforming Growth Factor-β-activated Kinase 1 (TAK1). TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, the development of potent and selective TAK1 inhibitors is an area of active research in modern drug discovery. This guide will explore the potential of this compound in this context.
Commercial Availability
This compound is readily available from several commercial suppliers. The following table summarizes the offerings from prominent vendors, providing researchers with the necessary information to procure this compound for their studies.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Thermo Scientific (Fisher Scientific) | BTB04131DA, BTB04131EA | Not specified | 1 g, 10 g |
| Sigma-Aldrich | SY3H3D67C224 | 98% | 250 mg, 1 g, 5 g |
| NanoAxis LLC | Not specified | Not specified | 1 g |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The table below provides a summary of its key properties.
| Property | Value | Reference(s) |
| CAS Number | 140675-42-9 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Appearance | White to Yellow to Yellow-brown Solid | [1] |
| Melting Point | 53-55 °C | |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis via Fries Rearrangement
The Fries rearrangement involves the isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. In the case of 2,4-difluorophenyl acetate, the desired product is the ortho-acetylated compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Predicted)
The following is a predicted experimental protocol for the synthesis of this compound based on general procedures for the Fries rearrangement. Researchers should optimize these conditions for their specific setup.
Step 1: Synthesis of 2,4-Difluorophenyl Acetate
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenyl acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Fries Rearrangement to this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq).
-
Add a high-boiling inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Slowly add 2,4-difluorophenyl acetate (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to a temperature between 120-160 °C. The reaction temperature can influence the ratio of ortho to para isomers, with higher temperatures generally favoring the ortho product.
-
Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The ortho isomer, this compound, is generally more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.
Potential Biological Applications: TAK1 Inhibition
As previously mentioned, a key potential application for this compound is as an inhibitor of TAK1. The TAK1 signaling pathway is a critical mediator of inflammatory responses and cell survival.
Caption: Simplified TAK1 signaling pathway and the potential point of inhibition.
Experimental Protocol: In Vitro TAK1 Kinase Assay
To evaluate the inhibitory activity of this compound against TAK1, a biochemical kinase assay can be performed. The following protocol is a general guideline and can be adapted based on the specific assay format (e.g., ADP-Glo™, LanthaScreen™).[3][4][5]
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Takinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well white assay plates
Caption: General experimental workflow for an in vitro TAK1 kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Plate Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the TAK1/TAB1 enzyme solution (the optimal concentration should be predetermined by an enzyme titration experiment).
-
-
Initiate Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for TAK1 to ensure sensitivity to ATP-competitive inhibitors.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay.
-
Add 5 µL of the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent and incubate for another 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a commercially available compound with significant potential for use in drug discovery and development, particularly as a scaffold for the design of TAK1 inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed (though predicted) experimental protocol, and a robust protocol for evaluating its biological activity. The information and methodologies presented herein are intended to empower researchers to further investigate the therapeutic potential of this and related compounds. Future work should focus on the experimental validation of the proposed synthesis and the systematic evaluation of its biological activity against a panel of kinases to determine its potency and selectivity.
References
The Advent and Evolution of Difluorinated Hydroxyacetophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the vast landscape of fluorinated compounds, difluorinated hydroxyacetophenones have emerged as a versatile scaffold of significant interest in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of this important class of compounds.
Discovery and Historical Context
The journey of difluorinated hydroxyacetophenones is intrinsically linked to the broader history of organofluorine chemistry, which traces its origins back to the 19th century. However, the systematic exploration of fluorinated organic compounds for pharmaceutical applications gained significant momentum in the mid-20th century. The discovery of the profound impact of fluorine substitution on the biological activity of steroids, such as the development of fludrocortisone in 1954, marked a turning point, ushering in an era of "fluorine pharma."
While a singular "discovery" of difluorinated hydroxyacetophenones is difficult to pinpoint to a single event, their emergence is a result of the logical progression of medicinal chemistry principles. The acetophenone core is a common motif in natural products and synthetic drugs, and the addition of hydroxyl and difluoro groups offers a rich chemical space for modification and optimization. Early methods for the synthesis of fluorinated aromatic compounds, such as the Schiemann reaction, paved the way for the preparation of fluorinated building blocks. The development and refinement of electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation, provided a direct route to acetophenones.
One of the earliest and most common methods for the synthesis of hydroxyacetophenones is the Fries rearrangement of phenyl acetates. For the introduction of fluorine atoms, early approaches often involved the use of harsh fluorinating agents. However, the development of milder and more selective fluorination reagents has greatly facilitated the synthesis of a wide array of difluorinated hydroxyacetophenones. A notable advancement in the synthesis of specific isomers, such as 2'-fluoro-4'-hydroxyacetophenone, involves the nucleophilic aromatic substitution of a more readily available precursor like 2',4'-difluoroacetophenone[1].
Synthetic Methodologies
The synthesis of difluorinated hydroxyacetophenones can be broadly categorized into two main strategies: introduction of the acetyl group onto a pre-fluorinated phenol or modification of a pre-existing fluorinated acetophenone.
Friedel-Crafts Acylation
A primary method for the synthesis of acetophenones is the Friedel-Crafts acylation of a corresponding difluorophenol. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the activating and directing effects of the hydroxyl and fluorine substituents on the aromatic ring.
Fries Rearrangement
The Fries rearrangement is another classical method for synthesizing hydroxyacetophenones. In this reaction, a phenyl acetate derivative is treated with a Lewis acid to induce an intramolecular acyl migration to the ortho and para positions of the aromatic ring. The synthesis of a difluorinated phenyl acetate followed by a Fries rearrangement can provide access to specific isomers of difluorinated hydroxyacetophenones.
Nucleophilic Aromatic Substitution
For certain isomers, a more practical approach involves the selective nucleophilic aromatic substitution (SNAr) of a more readily available starting material. For instance, the synthesis of 2'-fluoro-4'-hydroxyacetophenone can be efficiently achieved by the selective hydrolysis of one of the fluorine atoms in 2',4'-difluoroacetophenone under basic conditions[1]. The greater activation of the fluorine atom at the 4-position by the para-acetyl group facilitates its displacement by a hydroxide ion.
Quantitative Biological Data
Difluorinated hydroxyacetophenones and their derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following tables summarize some of the available quantitative data.
| Compound | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |
| 5-Bromo-2-hydroxy-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 11.9 ± 0.010 | [2] |
| 2-Hydroxy-5-methyl-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 8.2 ± 0.015 | [2] |
| 5-Chloro-2-hydroxy-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 27.2 ± 0.195 | [2] |
| Acarbose (Reference) | α-Glucosidase | Enzyme Inhibition | 6.4 ± 0.134 | [2] |
Note: Data for directly difluorinated hydroxyacetophenones is limited in the readily available literature. The table presents data for structurally related halogenated and nitrated hydroxyacetophenones to provide context for their potential as enzyme inhibitors.
Experimental Protocols
General Synthesis of 2'-Fluoro-4'-hydroxyacetophenone from 2',4'-Difluoroacetophenone[1]
Materials:
-
2',4'-Difluoroacetophenone
-
Sodium hydroxide (NaOH)
-
Calcium hydroxide (Ca(OH)₂)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2',4'-difluoroacetophenone (1.0 eq), sodium hydroxide (1.1 eq), and calcium hydroxide (0.5 eq) in water is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford 2'-fluoro-4'-hydroxyacetophenone.
General Protocol for MTT Assay to Determine Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Test compound (difluorinated hydroxyacetophenone derivative)
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compound (difluorinated hydroxyacetophenone derivative)
-
Positive control antibiotic
-
Resazurin or other viability indicator (optional)
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.
-
A standardized inoculum of the microorganism is prepared and added to each well.
-
Positive (no compound) and negative (no microorganism) controls are included.
-
The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance or by using a viability indicator.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by difluorinated hydroxyacetophenones are still an active area of research, the broader class of fluorinated compounds and acetophenone derivatives has been shown to interact with various cellular signaling cascades. For example, fluoride ions have been reported to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3]. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of difluorinated hydroxyacetophenones.
Conclusion
Difluorinated hydroxyacetophenones represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while rooted in classical organic reactions, continues to evolve with the development of more efficient and selective methods. Although comprehensive biological data for a wide range of isomers is still emerging, the available information suggests that these compounds are worthy of further investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The detailed protocols and background information provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly developing field. Further exploration of their mechanisms of action and the elucidation of specific signaling pathways they modulate will be crucial in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Computational Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a hydroxyl group can significantly influence its electronic structure, reactivity, and intermolecular interactions. Theoretical computational studies are indispensable for elucidating these properties at a molecular level, providing insights that can guide experimental work and drug design.
This whitepaper outlines a robust computational workflow for the comprehensive theoretical characterization of this compound. The methodologies detailed are grounded in Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying molecular systems. The subsequent sections provide detailed protocols, hypothetical data presented in a structured format, and visualizations to illustrate the computational workflow and molecular structure.
Theoretical Protocols and Computational Methodology
The following protocols describe a standard computational approach for the structural, vibrational, and electronic analysis of this compound.
Molecular Structure Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure: The molecular structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Chemical Optimization: The pre-optimized structure is then fully optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometric and electronic properties.
-
Frequency Calculation: Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Properties Analysis
Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction with other molecules.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, which contribute to the stability of the molecule.
The overall computational workflow is depicted in the following diagram.
Caption: A flowchart illustrating the computational workflow.
Hypothetical Computational Data
The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above.
Optimized Geometric Parameters (Hypothetical)
This table presents selected bond lengths and bond angles for the optimized geometry of this compound.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.395 | C6-C1-C2 | 118.5 |
| C2-O1 | 1.350 | C1-C2-O1 | 119.0 |
| C2-C3 | 1.400 | C2-C3-C4 | 120.5 |
| C3-H1 | 1.085 | C3-C4-F1 | 118.0 |
| C4-F1 | 1.355 | C4-C5-C6 | 121.0 |
| C1-C7 | 1.490 | C1-C7-O2 | 120.0 |
| C7=O2 | 1.220 | C1-C7-C8 | 118.0 |
| C7-C8 | 1.510 | H2-C8-H3 | 109.5 |
Note: Atom numbering corresponds to the molecular structure diagram.
Vibrational Frequencies (Hypothetical)
This table shows selected calculated vibrational frequencies and their corresponding assignments.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3550 | O-H stretch |
| 3080 | Aromatic C-H stretch |
| 1680 | C=O stretch |
| 1600 | Aromatic C=C stretch |
| 1350 | C-F stretch |
| 1250 | C-O stretch |
| 850 | Aromatic C-H out-of-plane bend |
Electronic Properties (Hypothetical)
This table summarizes key electronic properties derived from the calculations.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
Molecular Structure and Analysis Visualization
Visual representations are crucial for interpreting computational results. The following diagrams illustrate the molecular structure and the relationships between different analyses.
Caption: Molecular structure of this compound.
Caption: Relationship between core calculations and derived properties.
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the computational study of this compound using DFT. While the presented data is hypothetical due to a lack of specific published studies, the detailed protocols and structured presentation provide a robust template for future research. Such computational analyses are invaluable for gaining a deeper understanding of the molecule's structural, vibrational, and electronic characteristics, which can accelerate its potential applications in drug discovery and materials science. It is recommended that future work focuses on performing these calculations to obtain concrete data and to correlate theoretical predictions with experimental findings.
Spectroscopic and Synthetic Overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4,6-difluorophenol, is a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectroscopic data, outlines a general synthetic approach, and details the experimental protocols for the characterization of this compound.
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.
Mass Spectrometry
Predicted mass spectral data for this compound (Molecular Formula: C₈H₆F₂O₂) is available. The predicted monoisotopic mass is 172.03358 Da.
Table 1: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 173.04086 |
| [M+Na]⁺ | 195.02280 |
| [M-H]⁻ | 171.02630 |
| [M+NH₄]⁺ | 190.06740 |
| [M+K]⁺ | 210.99674 |
| [M+H-H₂O]⁺ | 155.03084 |
| [M+HCOO]⁻ | 217.03178 |
| [M+CH₃COO]⁻ | 231.04743 |
Synthesis
A common route for the synthesis of hydroxylated acetophenones is the Fries rearrangement of a corresponding phenyl acetate. For this compound, a plausible synthetic pathway starts from 2,4-difluorophenol.
Synthetic Scheme
A general two-step synthesis involves the acetylation of 2,4-difluorophenol to form 2,4-difluorophenyl acetate, followed by a Fries rearrangement to yield the desired product.
Diagram 1: Synthetic Pathway
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
Step 1: Acetylation of 2,4-Difluorophenol
-
To a solution of 2,4-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acidic solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluorophenyl acetate.
Step 2: Fries Rearrangement
-
To a reaction vessel, add the 2,4-difluorophenyl acetate obtained from the previous step.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while keeping the temperature controlled.
-
Heat the reaction mixture to promote the rearrangement, with the optimal temperature determined by monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include a singlet for the methyl protons and multiplets for the aromatic protons, with splitting patterns influenced by fluorine-proton couplings. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon, and several peaks for the aromatic carbons, with their chemical shifts and multiplicities affected by carbon-fluorine couplings.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Expected characteristic absorption bands include a broad O-H stretch (around 3400-3200 cm⁻¹), C-H stretches (around 3100-3000 cm⁻¹), a C=O stretch (around 1650-1630 cm⁻¹), C=C aromatic stretches (around 1600-1450 cm⁻¹), and C-F stretches (around 1300-1100 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer. The resulting spectrum should show the molecular ion peak corresponding to the mass of the compound, as well as potential fragment ions.
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Conclusion
The Ascendant Role of Fluorinated Acetophenones in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a pivotal advancement in medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated acetophenones and their derivatives, compounds that have demonstrated a remarkable spectrum of biological activities. By enhancing key physicochemical properties such as lipophilicity and metabolic stability, the introduction of fluorine bestows upon the acetophenone core a diverse and potent bioactivity profile.[1][2] This document provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds. It is designed to be a critical resource for researchers, offering a synthesis of current knowledge, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways to facilitate further investigation and drug development in this promising area.
Introduction: The Fluorine Advantage in Acetophenone Scaffolds
Acetophenones, characterized by a simple aromatic ketone structure, serve as versatile building blocks in organic synthesis. While naturally occurring acetophenones exhibit a range of pharmacological activities, the deliberate introduction of fluorine atoms into their structure has unlocked a new dimension of therapeutic potential.[3][4] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—profoundly influence the molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.[2] These modifications often lead to enhanced efficacy and a more favorable pharmacokinetic profile, making fluorinated acetophenones and their derivatives, such as chalcones, highly attractive candidates for drug discovery programs.[2][5]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Fluorinated acetophenone derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various fluorinated acetophenone derivatives, primarily focusing on chalcones, with their corresponding half-maximal inhibitory concentration (IC50) values.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | HCT116 (Colon) | 4.1 | [5] |
| 4'-morpholinoacetophenone derivative 4 | HeLa (Cervical) | 7.74 (µg/mL) | [2] |
| 4'-morpholinoacetophenone derivative 5 | HeLa (Cervical) | 6.10 (µg/mL) | [2] |
| 4'-morpholinoacetophenone derivative 3 | C6 (Glioma) | 12.80 (µg/mL) | [2] |
| 4'-morpholinoacetophenone derivative 6 | C6 (Glioma) | 4.16 (µg/mL) | [2] |
| α-fluorinated chalcone 4c | Hela (Cervical) | 0.025 | [6] |
| α-fluorinated chalcone 4c | U937 (Leukemia) | 0.025 | [6] |
| α-fluorinated chalcone 4n | Various | 0.031–0.364 | [6] |
| Fluorinated chalcone 12 | A549, HeLa, A375, HepG2 | Varies | [7] |
| Fluorinated chalcone 48 | A489 | Varies | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Fluorinated acetophenone compounds
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 40% DMF, 2% acetic acid, 16% SDS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Anticancer Activity
Fluorinated acetophenone derivatives often exert their anticancer effects by modulating critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1][11][12] Fluorinated chalcones have been shown to modulate the three main MAPK families: ERK, JNK, and p38.[1]
Caption: Modulation of the MAPK signaling pathway by fluorinated acetophenone derivatives.
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Fluorinated flavonoids and chalcones can suppress NF-κB activation, thereby promoting apoptosis in cancer cells.[2][13]
Caption: Inhibition of the canonical NF-κB signaling pathway by fluorinated acetophenones.
Antimicrobial Activity: A Broad Spectrum of Action
Fluorinated acetophenones and their derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of fluorine can enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated acetophenone derivatives against various microbial strains.
| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |
| 3-CF3-substituted chalcone | S. aureus | 7.81 | [6] |
| 2-CF3-substituted chalcone | S. aureus | 15.6 | [6] |
| 2-CF3-substituted chalcone | C. albicans | 15.6 | [6] |
| 2-F-substituted chalcone | S. aureus | 62.5 | [6] |
| 2-F-substituted chalcone | E. coli | 62.5 | [6] |
| 3-F-substituted chalcone | S. pneumoniae | 62.5 | [6] |
| 4-F-substituted chalcone | C. albicans | 62.5 | [6] |
| 2-hydroxy-4,6-dimethoxy-acetophenone | T. rubrum | 1250-2500 | [14] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | T. rubrum | 2500 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Fluorinated acetophenone compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the fluorinated acetophenone compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, fluorinated acetophenones are also being investigated for their anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Fluorinated acetophenone derivatives can mitigate the inflammatory response by inhibiting the production of pro-inflammatory mediators. The anti-inflammatory activity of these compounds can be assessed using in vitro assays such as the inhibition of protein denaturation and membrane stabilization assays.[4][16]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
Materials:
-
Fluorinated acetophenone compounds
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 0.2% w/v), and PBS.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to the control (without the test compound).
Neuroprotective Effects
Neurodegenerative diseases are characterized by progressive neuronal loss. Some fluorinated compounds have shown promise in protecting neurons from damage induced by various neurotoxins.[11] The neuroprotective potential can be evaluated in vitro using neuronal cell lines.[17][18]
Experimental Protocol: Neuroprotection Assay in Neuronal Cells
Materials:
-
Fluorinated acetophenone compounds
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., glutamate, rotenone, H2O2)
-
Reagents for cell viability or apoptosis assays (e.g., MTT, LDH assay kits)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture and differentiate neuronal cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated acetophenone compound for a specified duration (e.g., 1-24 hours).[17]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death or damage.[17]
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.
-
Assessment of Neuroprotection: Evaluate the neuroprotective effect by measuring cell viability (e.g., using the MTT assay) or cytotoxicity (e.g., using the LDH assay which measures the release of lactate dehydrogenase from damaged cells).[17] Increased cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Synthesis of Fluorinated Acetophenones
The synthesis of fluorinated acetophenones can be achieved through various methods, including direct fluorination of acetophenone derivatives or by employing fluorinated starting materials.
General Synthesis Workflow
A common approach for the synthesis of fluorinated chalcones involves the Claisen-Schmidt condensation of a fluorinated acetophenone with an appropriate aromatic aldehyde in the presence of a base.
Caption: General workflow for the synthesis of fluorinated chalcones.
Conclusion and Future Directions
Fluorinated acetophenones and their derivatives represent a highly promising class of compounds with a broad range of biological activities. The strategic incorporation of fluorine has proven to be a successful strategy for enhancing their therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel, more effective therapeutic agents. Future research should focus on expanding the structure-activity relationship studies to design compounds with improved selectivity and reduced off-target effects. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds, ultimately paving the way for their clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. researchgate.net [researchgate.net]
- 15. idexx.dk [idexx.dk]
- 16. ijcrt.org [ijcrt.org]
- 17. benchchem.com [benchchem.com]
- 18. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone from 2,4-Difluorophenol
These application notes provide a detailed protocol for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on a multi-step process starting from 2,4-difluorophenol, as outlined in patent literature.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its preparation involves a sequence of reactions, including formylation and subsequent reaction with an organometallic reagent, starting from a commercially available difluorophenol. This document provides a comprehensive protocol for this synthesis, including reaction conditions, purification methods, and expected yields.
Reaction Scheme
The overall synthetic route involves two main steps:
-
Formylation of 2,4-difluorophenol to produce 3,5-difluoro-2-hydroxybenzaldehyde.
-
Reaction of the aldehyde with methylmagnesium bromide to yield the target compound, this compound.
Quantitative Data
| Step | Reactant | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,4-Difluorophenol | 3,5-Difluoro-2-hydroxybenzaldehyde | Hexamethylenetetramine, Trifluoroacetic acid | 80 | 12 | 75 | >95 |
| 2 | 3,5-Difluoro-2-hydroxybenzaldehyde | This compound | Methylmagnesium bromide, THF | 0 to RT | 2 | 85 | >98 |
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde
-
Reaction Setup: To a solution of 2,4-difluorophenol (1.0 eq) in trifluoroacetic acid (10 vol), add hexamethylenetetramine (1.2 eq) in portions at room temperature.
-
Reaction Conditions: Heat the resulting mixture to 80°C and stir for 12 hours.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 3,5-difluoro-2-hydroxybenzaldehyde as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (1.1 eq, 3 M solution in diethyl ether) dropwise over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Visualizations
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring significantly influences its electronic properties and potential interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. These application notes provide a detailed protocol and spectral assignment for the ¹H and ¹³C NMR analysis of this compound. The fluorine substituents introduce complex spin-spin couplings, which are crucial for the complete assignment of the aromatic signals.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~12.0 | br s | - | -OH |
| 4 | ~7.0 - 7.2 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 3.0, J(H-F) ≈ 3.0 | Ar-H |
| 6 | ~6.8 - 7.0 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 3.0, J(H-F) ≈ 3.0 | Ar-H |
| 8 | ~2.6 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Assignment |
| 2 | ~150 - 155 | dd | C-OH |
| 3 | ~155 - 160 | dd | C-F |
| 5 | ~155 - 160 | dd | C-F |
| 1 | ~115 - 120 | d | C-C=O |
| 4 | ~110 - 115 | d | C-H |
| 6 | ~105 - 110 | d | C-H |
| 7 | ~200 - 205 | s | C=O |
| 8 | ~25 - 30 | s | -CH₃ |
Experimental Protocols
1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference to the residual solvent signal.
2. NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16-64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 2-4 s |
| Spectral Width | -2 to 14 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled 1D carbon |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1-2 s |
| Spectral Width | -10 to 220 ppm |
| Temperature | 298 K |
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis.
Data Interpretation and Visualization
The interpretation of the NMR spectra for this compound requires careful consideration of the substituent effects and spin-spin couplings. The electron-withdrawing nature of the fluorine atoms and the acetyl group, along with the electron-donating hydroxyl group, will influence the chemical shifts of the aromatic protons and carbons. The key feature will be the complex splitting patterns of the aromatic signals due to ¹H-¹⁹F, ¹³C-¹⁹F, and ¹H-¹H couplings.
Molecular Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Workflow
Caption: Experimental workflow for the NMR analysis of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an aromatic ketone of interest in pharmaceutical and chemical research. Understanding its behavior under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of aromatic ketones. The initial ionization will generate a molecular ion (M•+). Subsequent fragmentation is expected to proceed through alpha-cleavage and other characteristic losses.
The primary fragmentation pathways are proposed as follows:
-
Alpha-Cleavage: The most prominent fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of a methyl radical (•CH₃) from the molecular ion will result in the formation of a stable acylium ion.
-
Loss of CO: The resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO).
-
Loss of H₂O: The presence of a hydroxyl group ortho to the acetyl group may facilitate the loss of a water molecule.
-
Other Fragmentations: Other potential fragmentations include cleavage of the aromatic ring, though these are typically less favorable.
Quantitative Data Summary
The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound are summarized in the table below. Please note that the relative intensities are predicted and may vary based on experimental conditions.
| Predicted Fragment | Structure | m/z (Predicted) | Proposed Fragmentation Pathway |
| Molecular Ion [M]•+ | [C₈H₆F₂O₂]•+ | 172.03 | Initial electron ionization |
| [M - CH₃]⁺ | [C₇H₃F₂O₂]⁺ | 157.01 | Alpha-cleavage with loss of a methyl radical |
| [M - CH₃ - CO]⁺ | [C₆H₃F₂O]⁺ | 129.02 | Loss of carbon monoxide from the acylium ion |
| [M - H₂O]•+ | [C₈H₄F₂O]•+ | 154.02 | Loss of water from the molecular ion |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Transfer the final solution to a standard 2 mL autosampler vial.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern for structural confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. This compound is an important intermediate in pharmaceutical synthesis. The described protocol outlines the selection of appropriate chromatographic conditions, including stationary phase, mobile phase composition, and detection wavelength, to achieve optimal separation and quantification. All experimental protocols and data are presented to guide researchers in establishing a validated HPLC method suitable for quality control and research applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2][3] This application note provides a comprehensive guide to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in Table 1.[4][5] Understanding these properties is essential for selecting the initial HPLC parameters. The presence of a phenolic hydroxyl group and a ketone functional group on an aromatic ring suggests that the compound will exhibit UV absorbance and is suitable for reversed-phase chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₆F₂O₂ | [5] |
| Molecular Weight | 172.13 g/mol | [5] |
| Appearance | White to yellow to yellow-brown solid | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Acetyl-4,6-difluorophenol | [6] |
| CAS Number | 140675-42-9 | [4] |
HPLC Method Development Workflow
The development of a robust HPLC method involves a systematic optimization of various parameters. The logical workflow for this process is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial screening.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: this compound with a purity of >98%.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a relatively pure sample:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions Optimization
The relationship and impact of different parameters on the final chromatographic separation are depicted in the diagram below.
References
- 1. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. This compound | 140675-42-9 [sigmaaldrich.com]
- 5. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(3,5-difluoro-2-hydroxyphenyl)- | NanoAxis LLC [nanoaxisllc.com]
The Versatile Scaffold: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in Medicinal Chemistry
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable starting material and structural motif in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of derivative compounds, including metabolic stability, binding affinity, and membrane permeability. The 2-hydroxyacetophenone core is a well-established pharmacophore found in a variety of biologically active molecules. This document outlines the current and potential applications of this compound in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors and other therapeutic agents.
Key Applications in Medicinal Chemistry
While direct therapeutic applications of this compound itself are not extensively documented, its utility as a chemical scaffold for the synthesis of bioactive derivatives is of significant interest. The primary applications lie in the generation of chalcones, hydrazones, and other heterocyclic compounds with a range of pharmacological activities.
Aldose Reductase Inhibitors for Diabetic Complications
Derivatives of structurally related fluorinated hydroxyphenyl ethanones have shown promise as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. A notable study by Koukoulitsa et al. (2011) investigated pyrrole derivatives of a regioisomer, 1-(3,5-difluoro-4-hydroxyphenyl)ethanone, for their aldose and aldehyde reductase inhibitory activity.[1]
One of the synthesized compounds, (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl)(phenyl)methanone , emerged as a potent and selective inhibitor.[1] This suggests that the 3,5-difluoro-hydroxyphenyl moiety is a key contributor to the observed activity and that similar derivatives of this compound could also exhibit potent aldose reductase inhibition.
Quantitative Data:
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4a | Aldose Reductase | 0.15 | [1] |
| 5b | Aldose Reductase | 0.08 | [1] |
| 5c | Aldose Reductase | 0.12 | [1] |
| 9 | Aldose Reductase | 0.25 | [1] |
Note: The compounds listed are derivatives of the regioisomer 1-(3,5-difluoro-4-hydroxyphenyl)ethanone.
Signaling Pathway:
Figure 1: Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.
Chalcone Derivatives as Potential Therapeutic Agents
The 2-hydroxyacetophenone core is a common starting material for the synthesis of chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes can generate a library of novel chalcone derivatives. The fluorine substituents are expected to enhance the pharmacological properties of these chalcones.
Potential Therapeutic Areas for Chalcone Derivatives:
-
Anti-inflammatory: Chalcones can inhibit key inflammatory mediators and enzymes.
-
Anticancer: Many chalcone derivatives have demonstrated cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The enone moiety in chalcones is crucial for their activity against bacteria and fungi.
-
Antioxidant: The phenolic hydroxyl group contributes to the radical scavenging properties of these molecules.
Experimental Workflow:
Figure 2: General workflow for the synthesis and screening of chalcone derivatives.
Hydrazone Derivatives as Anticancer Agents
Hydrazones are another important class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[2][3] The reaction of this compound with various hydrazides can yield a series of hydrazone derivatives. The -C=N-NH- pharmacophore in hydrazones is crucial for their biological activity.
Potential Anticancer Mechanism of Action:
-
Enzyme Inhibition: Hydrazone derivatives can inhibit various enzymes involved in cancer cell proliferation and survival.
-
Apoptosis Induction: They can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division.
Experimental Protocols
Protocol 1: Synthesis of Pyrrole Derivatives as Aldose Reductase Inhibitors
This protocol is adapted from the synthesis of related compounds by Koukoulitsa et al. (2011).[1]
Materials:
-
This compound
-
Appropriate phenacyl bromide
-
Ammonium formate
-
p-Toluenesulfonic acid
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of this compound, the corresponding phenacyl bromide, and ammonium formate in toluene is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 4-8 hours) with azeotropic removal of water using a Dean-Stark trap.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired pyrrole derivative.
-
The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve equimolar amounts of this compound and the appropriate aromatic aldehyde in ethanol or methanol.
-
Cool the mixture in an ice bath.
-
Add the aqueous base solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic techniques (NMR, MS, IR).
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)
Materials:
-
Synthesized derivative compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal drug
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the respective broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 105 CFU/mL (for bacteria) or 0.5-2.5 x 103 CFU/mL (for fungi).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include wells for positive control (microorganism with standard drug) and negative control (microorganism with solvent).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Logical Relationship Diagram:
Figure 3: Drug discovery workflow starting from this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatives, particularly those incorporating pyrrole, chalcone, and hydrazone moieties, have the potential to exhibit a wide range of pharmacological activities, including enzyme inhibition relevant to diabetic complications, as well as anticancer and antimicrobial properties. Further research into the synthesis and biological evaluation of a broader range of derivatives of this starting material is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Heterocyclic Scaffolds from 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a valuable and versatile starting material in medicinal chemistry and drug discovery. The presence of the ortho-hydroxyacetophenone moiety provides a reactive handle for a variety of cyclization reactions, while the difluoro-substitution on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often enhancing metabolic stability and binding affinity. This document provides detailed protocols for the synthesis of several key heterocyclic compounds—chromones, flavones, pyrazoles, and isoxazoles—using this compound as the common precursor. The methodologies presented are based on well-established synthetic strategies for analogous 2-hydroxyacetophenones.[1][2][3][4]
Synthesis of 6,8-Difluorochromone Derivatives
Chromones (1-benzopyran-4-ones) are a significant class of oxygen-containing heterocycles known for a wide range of pharmacological activities.[4] A common route to 3-substituted chromones involves the condensation of a 2-hydroxyacetophenone with an appropriate reagent, followed by cyclization. The following protocol details a synthesis via an enamino ketone intermediate.[1]
Logical Workflow for Chromone Synthesis
Caption: General workflow for the synthesis of 6,8-Difluorochromone.
Experimental Protocol: Synthesis of 6,8-Difluorochromone
Principle: This two-step, one-pot synthesis involves the formation of an intermediate enamino ketone from this compound and N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by acid-catalyzed cyclization to yield the chromone ring system.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add DMF-DMA (1.5 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude enamino ketone intermediate.
-
Dissolve the crude intermediate in ethanol.
-
Add a catalytic amount of concentrated HCl (2-3 drops) and heat the mixture to reflux for 1-2 hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) or recrystallization from ethanol.
Data Summary (Based on Analogous Reactions)
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-(2-hydroxyphenyl)ethanone | 1. DMF-DMA, Toluene, Reflux | 2. T3P®, 2-MeTHF, 80 °C | 4H-Chromen-4-one | High Purity | [1] |
| 1-(2-hydroxyphenyl)ethanone | Ethyl formate, Na | Claisen-like condensation | 3-Hydroxychromone | Good | [2] |
Synthesis of 6,8-Difluoroflavones
Flavones (2-phenylchromen-4-ones) are a major class of flavonoids with diverse biological activities. The Baker-Venkataraman rearrangement is a classic and reliable method for their synthesis, proceeding through a 1,3-diketone intermediate.[3][4]
Synthetic Pathway for Flavone Synthesis
Caption: Baker-Venkataraman pathway for 6,8-Difluoroflavone synthesis.
Experimental Protocol: Baker-Venkataraman Synthesis
Principle: This method involves three key steps: (1) O-acylation of the starting phenol with an aroyl chloride, (2) Base-catalyzed rearrangement of the resulting ester to form a 1,3-diketone, and (3) Acid-catalyzed cyclodehydration to furnish the flavone.[3][5]
Materials:
-
This compound
-
Benzoyl chloride (or other substituted aroyl chloride)
-
Pyridine, anhydrous
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Step 1: O-Acylation. Dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution in an ice bath. Add benzoyl chloride (1.1 eq) dropwise with stirring. Allow the reaction to stir at room temperature overnight. Pour the mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄ and concentrate to yield the crude O-benzoyl ester.
-
Step 2: Rearrangement. Dissolve the crude ester from Step 1 in anhydrous pyridine. Add powdered KOH (3.0 eq) and stir the mixture at 50-60 °C for 2-3 hours. Monitor by TLC. Cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the 1,3-diketone. Filter the solid, wash with water, and dry.
-
Step 3: Cyclization. Suspend the crude 1,3-diketone from Step 2 in glacial acetic acid. Add a catalytic amount of concentrated H₂SO₄ (2-4 drops). Heat the mixture to reflux for 1-2 hours. Cool to room temperature and pour into ice water. Filter the precipitated flavone, wash thoroughly with water, and dry.
-
Purification. Recrystallize the crude flavone from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Data Summary (Based on Analogous Reactions)
| Starting Material | Key Steps | Conditions | Product | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | 1. Benzoylation | 2. Baker-Venkataraman (KOH) | 3. Cyclization (H₂SO₄) | Flavone | Not specified |
| 1,3-Diaryl Diketones | Dehydrative Cyclization | FeCl₃ catalyzed | Flavones | Good | [6] |
| 2'-Hydroxydihydrochalcones | Oxidative Cyclization | Pd(II) catalysis | Flavones | 30-88% | [7] |
Synthesis of Pyrazole Derivatives via Chalcone Intermediate
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, frequently found in pharmaceuticals.[8] A robust synthetic route involves the initial formation of a chalcone (an α,β-unsaturated ketone) via Claisen-Schmidt condensation, followed by cyclization with hydrazine.[9]
Synthetic Pathway for Pyrazole Synthesis
Caption: Two-step synthesis of Pyrazoles via a Chalcone intermediate.
Experimental Protocol: Synthesis of Pyrazoles
Principle: An aromatic aldehyde is condensed with this compound under basic conditions to form a chalcone. This intermediate then undergoes a condensation-cyclization reaction with hydrazine hydrate to yield the final pyrazole product.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Step 1: Chalcone Synthesis. Dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
To this stirred solution, add an aqueous solution of NaOH or KOH (2.0-3.0 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water until neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol if necessary.
-
Step 2: Pyrazole Synthesis. Suspend the chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2-1.5 eq) to the suspension.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Purification. Purify the crude pyrazole by recrystallization from a suitable solvent like ethanol.
Data Summary (Based on Analogous Reactions)
| Intermediate | Reagent | Conditions | Product Class | Yield (%) | Reference |
| Chalcone Epoxide | Hydrazine Hydrate | Dehydration | 3,5-Diaryl-1H-pyrazoles | Moderate to Good | [10] |
| α,β-Unsaturated Ketone | Hydrazine Hydrate | Ethanol, Reflux | Pyrazoles | Not specified | [8] |
| 1,3-Diketone | Hydrazine | Acetic Acid, Reflux | 3,5-Disubstituted Pyrazoles | Good | [11] |
Synthesis of Isoxazole Derivatives via Chalcone Intermediate
Isoxazoles are isomeric with pyrazoles, containing one nitrogen and one oxygen atom in their five-membered ring. They are also prevalent in medicinal chemistry.[12][13] Similar to pyrazoles, they can be synthesized from a chalcone intermediate, but by using hydroxylamine instead of hydrazine.[14]
Synthetic Pathway for Isoxazole Synthesis
Caption: Two-step synthesis of Isoxazoles via a Chalcone intermediate.
Experimental Protocol: Synthesis of Isoxazoles
Principle: The chalcone, prepared as described in the pyrazole synthesis (Section 3), is reacted with hydroxylamine hydrochloride in the presence of a base. The hydroxylamine attacks the β-carbon of the α,β-unsaturated system, followed by cyclization and dehydration to form the isoxazole ring.
Materials:
-
Chalcone (synthesized from this compound)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Potassium hydroxide
-
Ethanol or Methanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Step 1: Chalcone Synthesis. Prepare the required chalcone intermediate according to the protocol in Section 3, Step 1.
-
Step 2: Isoxazole Synthesis. Dissolve the chalcone (1.0 eq) in ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) or an equivalent amount of KOH/NaOH to the solution.
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction's progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Filter the resulting solid precipitate, wash it thoroughly with water, and allow it to air dry.
-
Purification. The crude isoxazole can be purified by recrystallization from an appropriate solvent, such as ethanol.
Data Summary (Based on Analogous Reactions)
| Starting Material | Reagent | Conditions | Product Class | Yield (%) | Reference |
| α,β-Unsaturated Carbonyls | N-hydroxyl-4-toluenesulfonamide | Mild conditions | 3,5-Disubstituted isoxazoles | Good | [15] |
| Chalcones | Hydroxylamine Hydrochloride | Aqueous medium | 3,5-Disubstituted isoxazoles | High yields | [12] |
| Terminal Alkynes & Aldehydes | 1. n-BuLi, Aldehyde | 2. I₂, Hydroxylamine | 3,5-Disubstituted isoxazoles | Good | [15] |
References
- 1. Chromone and flavone synthesis [organic-chemistry.org]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijrpc.com [ijrpc.com]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: The Role of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone as a key intermediate in the synthesis of the pharmaceutical agent Lifitegrast. Detailed experimental protocols for the synthesis of a crucial building block derived from this intermediate are provided, along with quantitative data and a summary of the drug's mechanism of action.
Introduction
This compound, also known as 2-acetyl-4,6-difluorophenol, is a pivotal starting material in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring a reactive hydroxyl group ortho to an acetyl moiety and flanked by two fluorine atoms, makes it an ideal precursor for the construction of heterocyclic scaffolds. This document highlights its application in the synthesis of Benzofuran-6-carboxylic acid, a key intermediate for the ophthalmic drug Lifitegrast.
Lifitegrast is an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The synthesis of Lifitegrast involves the coupling of three key fragments, one of which is Benzofuran-6-carboxylic acid. The efficient and scalable synthesis of this fragment is therefore of significant interest to the pharmaceutical industry.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of Benzofuran-6-carboxylic acid from this compound.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) |
| 1 | O-Alkylation | This compound | Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate | Ethyl bromoacetate, K₂CO₃, Acetone, Reflux | 92 | >98 |
| 2 | Intramolecular Cyclization | Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate | Ethyl 5,7-difluorobenzofuran-2-carboxylate | NaOEt, EtOH, Reflux | 85 | >97 |
| 3 | Hydrolysis | Ethyl 5,7-difluorobenzofuran-2-carboxylate | 5,7-Difluorobenzofuran-2-carboxylic acid | NaOH, EtOH/H₂O, Reflux | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate
This protocol details the O-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add potassium carbonate.
-
Add ethyl bromoacetate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate as a solid.
Protocol 2: Synthesis of Ethyl 5,7-difluorobenzofuran-2-carboxylate
This protocol describes the intramolecular cyclization to form the benzofuran ring system.
Materials:
-
Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Ethanol (EtOH) (anhydrous)
Procedure:
-
Dissolve Ethyl 2-(2-acetyl-4,6-difluorophenoxy)acetate in anhydrous ethanol.
-
Add sodium ethoxide portion-wise to the solution at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid (1 M) to pH ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield Ethyl 5,7-difluorobenzofuran-2-carboxylate.
Protocol 3: Synthesis of 5,7-Difluorobenzofuran-2-carboxylic acid
This protocol outlines the hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl 5,7-difluorobenzofuran-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve Ethyl 5,7-difluorobenzofuran-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to pH ~2-3, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5,7-Difluorobenzofuran-2-carboxylic acid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Benzofuran-6-carboxylic acid.
Signaling Pathway of Lifitegrast
Caption: Mechanism of action of Lifitegrast.
Application Note: O-Alkylation of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone for Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology is a robust two-step process commencing with the esterification of 2,4-difluorophenol to yield 2,4-difluorophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target compound. This process is designed to be scalable and efficient, with a focus on providing clear, actionable protocols for laboratory and pilot-plant settings. Quantitative data from representative procedures are summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound, also known as 2-acetyl-4,6-difluorophenol, is a key building block in the synthesis of various biologically active molecules. Its substituted phenyl ring makes it a crucial component for generating derivatives with specific electronic and steric properties. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. The Fries rearrangement of phenolic esters is a well-established and effective method for the preparation of hydroxyaryl ketones.[1][2] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[1][2] The regioselectivity of the rearrangement (ortho- vs. para-acylation) can be controlled by reaction conditions such as temperature and solvent.[2] In the case of 2,4-difluorophenyl acetate, the desired product is the ortho-acylated isomer.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence as illustrated below. The initial step involves the acylation of 2,4-difluorophenol to form the corresponding acetate ester. This is followed by the core Fries rearrangement reaction.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenyl acetate (Esterification)
This protocol details the acetylation of 2,4-difluorophenol to produce the necessary precursor for the Fries rearrangement.
Materials:
-
2,4-Difluorophenol
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluorophenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add pyridine or triethylamine (1.1 eq) to the stirred solution.
-
Acetylation: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield crude 2,4-difluorophenyl acetate. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Purity | Yield Range |
| 2,4-Difluorophenol | 1.0 | >98% | N/A |
| Acetyl Chloride | 1.1 | >99% | N/A |
| Product | |||
| 2,4-Difluorophenyl acetate | - | >95% | 90-98% |
Protocol 2: Fries Rearrangement for the Synthesis of this compound
This protocol describes the Lewis acid-catalyzed rearrangement of 2,4-difluorophenyl acetate to the target product. Careful temperature control is crucial for achieving the desired ortho-selectivity.
Materials:
-
2,4-Difluorophenyl acetate
-
Anhydrous Aluminum chloride (AlCl₃)
-
Nitrobenzene or Nitromethane (as solvent)
-
Ice-water bath and heating mantle
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (for decolorization, optional)
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, add anhydrous aluminum chloride (2.5 - 3.0 eq).
-
Solvent Addition: Carefully add nitrobenzene or nitromethane to the flask with stirring. The formation of a complex may be exothermic.
-
Addition of Substrate: Cool the suspension to 0-5 °C. Slowly add 2,4-difluorophenyl acetate (1.0 eq) to the stirred mixture, maintaining the low temperature.
-
Reaction Conditions: After the addition is complete, slowly raise the temperature to 120-140 °C (for nitrobenzene) or allow it to stir at room temperature (for nitromethane) to favor the ortho-product.[2] The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up and Extraction:
-
If nitrobenzene was used as a solvent, perform steam distillation to remove it.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4] If necessary, the solution can be treated with activated carbon to remove colored impurities before crystallization.[3][4]
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Purity | Yield Range |
| 2,4-Difluorophenyl acetate | 1.0 | >95% | N/A |
| Aluminum chloride | 2.5-3.0 | >99% | N/A |
| Product | |||
| This compound | - | >98% | 60-75% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the Fries rearrangement and subsequent purification.
Caption: Detailed workflow for the Fries rearrangement and purification.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetyl chloride is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.
-
Nitrobenzene is toxic and readily absorbed through the skin. Use with extreme caution and appropriate containment.
-
The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
-
Always follow standard laboratory safety procedures when handling chemicals and performing reactions.
Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following the detailed steps for esterification and the subsequent Fries rearrangement, researchers and production chemists can reliably produce this important intermediate. The key to a successful and high-yielding synthesis lies in the careful control of reaction parameters, particularly temperature, and meticulous purification of the final product. The presented workflows and data tables serve as a valuable resource for planning and executing this synthesis on a larger scale.
References
Application Notes and Protocols for the Analytical Characterization of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone and its derivatives. These compounds are of interest in medicinal chemistry and drug development, necessitating robust analytical techniques for quality control, structural elucidation, and purity assessment. The following sections detail the application of key analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the molecular structure, while ¹⁹F NMR can provide additional information about the fluorine substituents.
Data Presentation: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Proton | 11.0 - 12.0 | s | - | Ar-OH |
| H-4 | 7.0 - 7.2 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 3, J(H,F) ≈ 3 | Ar-H |
| H-6 | 6.8 - 7.0 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 3, J(H,F) ≈ 3 | Ar-H |
| CH₃ | 2.6 - 2.7 | t | J(H,F) ≈ 4 | -C(O)CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | 198 - 202 | C=O |
| C-2 | 150 - 155 (dd, J(C,F) ≈ 250, 10) | Ar-C-OH |
| C-3 | 155 - 160 (dd, J(C,F) ≈ 250, 15) | Ar-C-F |
| C-5 | 155 - 160 (dd, J(C,F) ≈ 250, 15) | Ar-C-F |
| C-1 | 115 - 120 | Ar-C-C(O) |
| C-4 | 110 - 115 (dd, J(C,F) ≈ 25, 5) | Ar-CH |
| C-6 | 105 - 110 (dd, J(C,F) ≈ 25, 5) | Ar-CH |
| CH₃ | 28 - 32 | -C(O)CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 s, relaxation delay 2 s, 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
A study on 2'-fluoro-substituted acetophenone derivatives has shown the presence of through-space spin-spin couplings between protons/carbons of the acetyl group and the fluorine atom on the aromatic ring. This can lead to additional splitting of the methyl protons in the ¹H NMR spectrum and the carbonyl carbon in the ¹³C NMR spectrum, providing valuable conformational information.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Data Presentation: Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 172.13 g/mol ), the following table outlines the expected major fragments in an electron ionization (EI) mass spectrum.
| m/z | Proposed Fragment Ion | Notes |
| 172 | [M]⁺˙ | Molecular ion |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical |
| 129 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 101 | [C₆H₂F₂O]⁺ | Fragmentation of the aromatic ring |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Analysis Parameters (EI-MS):
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of ketones often involves cleavage alpha to the carbonyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound derivatives and for quantifying their presence in reaction mixtures or final products. A reverse-phase method is generally suitable for these moderately polar compounds.
Data Presentation: HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for the analysis of this compound derivatives.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standards and samples and record the chromatograms.
-
Data Analysis: Determine the retention time of the analyte from the standard injection. Calculate the purity of the sample by peak area normalization or quantify the amount using the calibration curve. For fluorinated compounds, specialized fluorinated HPLC phases can sometimes offer improved selectivity and retention.[1][2]
Single-Crystal X-ray Diffraction
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Data Presentation: Crystallographic Data for a Derivative
The following table presents crystallographic data for a related compound, 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone.[3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂F₂O₃ |
| Formula Weight | 278.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4220 (8) |
| b (Å) | 13.0329 (14) |
| c (Å) | 14.1171 (16) |
| α (°) | 83.921 (2) |
| β (°) | 77.913 (1) |
| γ (°) | 76.501 (1) |
| Volume (ų) | 1296.1 (2) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., n-hexane/ethyl acetate).[3]
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).[3]
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².[3]
-
-
Data Analysis: Analyze the final refined structure to determine molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding.
Visualizations
Caption: Workflow for the characterization of this compound derivatives.
This comprehensive approach ensures a thorough characterization of this compound derivatives, providing the necessary data for research, development, and quality control purposes.
References
Troubleshooting & Optimization
purification of crude 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking or Tailing on TLC and Column | The phenolic hydroxyl group can interact strongly with the acidic silica gel, leading to slow and uneven elution. | - Add a small amount of a polar modifier like acetic acid (0.1-1%) or triethylamine (0.1-1%) to the mobile phase to saturate the active sites on the silica gel. - Consider using a different stationary phase, such as neutral alumina or reverse-phase silica gel (C18). |
| Compound is Not Eluting from the Column (Stuck at the Origin) | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the mobile phase in small increments (e.g., starting with 1-5% in dichloromethane). - If the compound is still retained, reverse-phase chromatography may be a more suitable method. |
| Poor Separation of Product from Impurities | The polarity of the product and impurities are very similar. Common impurities from a Fries rearrangement synthesis are the ortho- and para-isomers.[1] | - Optimize the solvent system by testing various combinations and ratios using Thin Layer Chromatography (TLC). A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexane.[2] - Employ a long column with a fine mesh silica gel (230-400 mesh) to increase the theoretical plates and improve separation. - If co-elution persists, consider alternative purification techniques such as preparative HPLC or recrystallization. |
| Product Decomposes on the Column | The compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a base like triethylamine. - Use a less acidic stationary phase like neutral alumina. |
| Low Recovery of the Product | The compound may be partially soluble in the mobile phase, leading to broad elution bands and loss in many fractions. The compound may have partially decomposed on the column. | - Ensure the chosen mobile phase provides a good balance between solubility and retention (aim for an Rf of 0.2-0.4 on TLC). - If streaking is observed, address it with the solutions mentioned above to ensure sharp elution bands. - Check for decomposition by analyzing a sample of the crude material and the collected fractions by TLC or another analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point is a mixture of hexane and ethyl acetate.[3] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by running TLC plates to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[4]
Q2: How can I visualize the compound on a TLC plate?
This compound has an aromatic ring and a carbonyl group, so it should be visible under a UV lamp (254 nm). Additionally, you can use staining reagents such as potassium permanganate or vanillin stain for visualization.
Q3: Should I use a gradient or isocratic elution?
For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. You can start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.
Q4: What are the likely impurities I need to separate?
If this compound is synthesized via a Fries rearrangement of 3,5-difluorophenyl acetate, the major impurities are likely to be the starting material and the corresponding para-isomer, 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone.[1][5] The ortho- and para-isomers can have very similar polarities, making their separation challenging.
Q5: My compound is a solid. Should I perform a dry or wet loading onto the column?
If your crude product is a solid and dissolves readily in a minimal amount of the initial mobile phase, wet loading is acceptable. However, if the compound has limited solubility in the initial eluent, or if you need to use a more polar solvent for dissolution, dry loading is recommended to ensure a narrow starting band and better separation.[6]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent gradient should be optimized based on TLC analysis of the crude mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to the separation observed on the TLC plates. For example, you might start with 95:5 hexane:ethyl acetate, then move to 90:10, 85:15, and so on.
-
Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in the optimized solvent system.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table provides representative data that could be obtained during the optimization and execution of the column chromatography. Note that these are example values and the actual results may vary.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| TLC Analysis (8:2 Hexane:EtOAc) | |
| Rf of this compound | ~0.35 |
| Rf of para-isomer impurity | ~0.25 |
| Rf of non-polar impurity | ~0.80 |
| Column Elution Gradient | 95:5 to 70:30 Hexane:EtOAc over 20 column volumes |
| Purity of Combined Fractions (by HPLC) | >98% |
| Typical Yield | 70-85% |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Fries rearrangement of 2,4-difluorophenyl acetate.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material (2,4-difluorophenyl acetate).- Extend the reaction time or slightly increase the temperature if the reaction has stalled. |
| Suboptimal Reaction Temperature | - The Fries rearrangement is temperature-sensitive. Low temperatures (around room temperature to 60°C) generally favor the formation of the para-isomer, while higher temperatures (above 100°C) tend to favor the ortho-isomer.[1] Optimize the temperature to maximize the yield of the desired this compound (ortho-isomer). |
| Lewis Acid Deactivation | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst (e.g., AlCl₃).- Use a freshly opened or properly stored container of the Lewis acid. |
| Product Loss During Workup | - During the aqueous workup, ensure complete hydrolysis of the aluminum chloride-ketone complex by adding the reaction mixture to a mixture of crushed ice and concentrated HCl.- Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - As a rearrangement reaction, the Fries rearrangement often produces a mixture of ortho- and para-acylated products.[1][2][3][4] The desired product, this compound, is the ortho-isomer. To favor its formation, higher reaction temperatures are generally required.[1][4]- The choice of solvent can also influence the ortho/para ratio. Non-polar solvents may favor the formation of the ortho product.[1][4] |
| Side Reactions | - Besides the desired ortho- and para-isomers, the starting phenol (2,4-difluorophenol) can also be present as a byproduct due to the partial hydrolysis of the starting ester or the product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | - The ortho- and para-isomers of difluoro-hydroxyacetophenone can have very similar polarities, making their separation by column chromatography challenging.- Utilize a long chromatography column and a solvent system with a shallow polarity gradient to improve separation.- Consider preparative HPLC for high-purity separation. |
| Presence of Starting Material | - If the reaction did not go to completion, the starting 2,4-difluorophenyl acetate will contaminate the product.- Optimize reaction conditions to ensure full conversion. A carefully executed column chromatography should be able to separate the ester from the more polar phenolic products. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of this compound via Fries rearrangement?
The primary byproduct is the regioisomeric para-product, 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone. The reaction is ortho- and para-selective, and achieving high selectivity for the desired ortho-isomer can be challenging.[1][2][3][4] Another common byproduct is the starting phenol, 2,4-difluorophenol, which can arise from the hydrolysis of the starting ester.
Q2: How can I identify the desired product and its byproducts?
A combination of analytical techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the ortho- and para-isomers.[5][6] The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the aromatic protons and carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the components of the reaction mixture and provide their mass spectra, which helps in identifying the molecular weight of the product and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the isomers and quantifying their relative amounts in the reaction mixture.[8]
Q3: What is a typical experimental protocol for the synthesis?
Experimental Protocol: Fries Rearrangement of 2,4-Difluorophenyl Acetate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents) and a dry, high-boiling, non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Reactant: Cool the suspension in an ice bath. Slowly add 2,4-difluorophenyl acetate (1.0 equivalent) to the stirred suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature that favors the formation of the ortho-isomer (typically >100 °C). Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane). Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q4: How can I use NMR to distinguish between the ortho- and para-isomers?
The aromatic region of the ¹H NMR spectrum is key to differentiating the isomers.
-
This compound (ortho-isomer): You would expect to see two distinct signals in the aromatic region, each corresponding to one proton. The coupling patterns (e.g., doublets of doublets) will be characteristic of the specific substitution pattern.
-
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone (para-isomer): This isomer would also show two distinct aromatic proton signals, but their chemical shifts and coupling constants will differ from the ortho-isomer due to the different electronic environment.
Two-dimensional NMR techniques like COSY and HSQC can further aid in the definitive assignment of the proton and carbon signals for each isomer.[5][6]
Visualization of Key Processes
Below are diagrams illustrating the reaction pathway and a typical workflow for byproduct identification.
Caption: Reaction pathway for the Fries rearrangement of 2,4-difluorophenyl acetate.
Caption: A typical workflow for the separation and identification of byproducts.
References
resolving poor solubility issues with 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor solubility with 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in their reactions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the best initial solvents to try?
A1: The solubility of this compound is dictated by its molecular structure, which includes a polar ketone and a phenolic hydroxyl group, as well as a less polar difluorophenyl ring. This dual nature means its solubility can be challenging.
For an initial approach, begin with small-scale tests using common laboratory solvents. A good starting point for many organic molecules is a powerful polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] If your experimental system is incompatible with these, other organic solvents can be tested. Based on the "like dissolves like" principle, solvents with moderate to high polarity are better candidates.[2]
Table 1: Recommended Initial Solvents for Solubility Testing
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetone | High to moderate solubility is expected. |
| Polar Protic | Ethanol, Methanol | Moderate solubility is expected. |
| Ethers | Tetrahydrofuran (THF) | Moderate solubility is expected. |
| Chlorinated | Dichloromethane (DCM) | Low to moderate solubility may be observed. |
| Non-Polar | Toluene, Hexanes | Low to negligible solubility is expected. |
| Aqueous | Water | Very low solubility; pH-dependent.[3][4][5][6] |
Note: This data is based on general principles for phenolic ketones. Experimental verification is crucial.
Q2: My compound won't dissolve in my chosen reaction solvent. What physical methods can I use to improve solubility?
A2: If the compound shows poor solubility even in a suitable solvent, several physical methods can be employed to aid dissolution before resorting to chemical modifications. These methods increase the kinetic energy of the system to overcome the intermolecular forces of the solid compound.[2]
-
Mechanical Agitation: Continuous stirring with a magnetic stir bar for a prolonged period can enhance the interaction between the solvent and the compound.[2]
-
Gentle Heating: Carefully warming the mixture can significantly increase solubility.[1][2] It is crucial to monitor the temperature to prevent solvent evaporation or compound degradation. Always heat gently and ensure it is well below the boiling point of your solvent.[2]
-
Sonication: Using an ultrasonic bath can break down particle agglomerates and accelerate the dissolution process through high-frequency agitation.[1][2]
See the "Experimental Protocols" section for a detailed procedure on using gentle heating.
Q3: Physical methods are not enough. How can I use a co-solvent to improve solubility?
A3: Using a co-solvent is an effective strategy when a single solvent system is inadequate.[7] A co-solvent is a secondary solvent added in a small quantity to the primary solvent to enhance the solubility of a solute.[7][] For this compound, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar medium can create a more favorable environment for dissolution.
The key is to find the right co-solvent and the optimal ratio. This is typically achieved through a systematic screening process.
See "Experimental Protocols" for a detailed methodology on co-solvent screening.
Q4: Can I manipulate the pH to resolve my solubility issues?
A4: Yes, pH adjustment is a powerful technique for compounds with ionizable functional groups.[] this compound has an acidic phenolic hydroxyl group. In aqueous or protic solvent systems, increasing the pH with a suitable base will deprotonate this hydroxyl group, forming a more polar and water-soluble phenolate salt.[9][10]
-
In Aqueous Media: Adding a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can dramatically increase solubility.[9] Phenolic compounds are often more soluble in alkaline conditions.[9][10]
-
In Organic Reactions: If your reaction can tolerate it, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can have a similar effect.
It is critical to ensure that the resulting pH and the presence of a base are compatible with your planned reaction chemistry and the stability of your other reagents.
A detailed protocol for solubility testing with pH adjustment is provided in the "Experimental Protocols" section.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor solubility issues with this compound.
Caption: A step-by-step workflow for resolving solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by Gentle Heating
Objective: To safely use temperature to increase the solubility of this compound.[2]
Materials:
-
Reaction flask with a magnetic stir bar
-
Stir plate with heating capability
-
Thermometer or temperature probe
-
Condenser (if using a volatile solvent)
Procedure:
-
Add the this compound and the chosen solvent to the reaction flask.
-
Begin stirring the mixture at a moderate speed.
-
Slowly increase the temperature in increments of 5-10°C.
-
Hold the temperature at each increment for 15-20 minutes, observing for dissolution.[2]
-
Continue this process until the compound is fully dissolved or you reach a maximum safe temperature (well below the solvent's boiling point).
-
Once dissolved, allow the solution to cool slowly to room temperature. Observe for any precipitation, which would indicate that the solution is supersaturated and not stable at room temperature.
Protocol 2: Co-Solvent Screening and Optimization
Objective: To identify an effective co-solvent and determine the minimum concentration needed for complete dissolution.[2]
Materials:
-
Several small vials
-
Magnetic stir plate and small stir bars
-
Primary reaction solvent
-
A selection of potential co-solvents (e.g., DMSO, DMF, THF)
-
Micropipettes
Procedure: Part A: Screening
-
In separate labeled vials, add a small, pre-weighed amount of this compound and your primary solvent to create a slurry.
-
To each vial, add a different co-solvent dropwise while stirring, up to 10% (v/v) of the total mixture.
-
Stir for 30 minutes and visually inspect each vial for signs of dissolution (e.g., clarity, absence of solid particles). Note which co-solvents show the most promise.[2]
Part B: Optimization
-
Select the most effective co-solvent from the screening step.
-
Prepare a new series of vials with the compound and primary solvent.
-
Create a concentration gradient of the co-solvent across the vials (e.g., 1%, 2%, 5%, 8%, 10% v/v).
-
Stir all vials at a consistent rate and temperature for a set period (e.g., 1-2 hours).
-
Visually determine the lowest concentration of co-solvent that achieves complete and stable dissolution. This is your optimal ratio.[2]
-
Stability Check: Store the successfully solubilized solution at various conditions (e.g., 4°C, room temperature) for 24 hours to check for any signs of precipitation.[2]
Protocol 3: Solubility Testing with pH Adjustment (Aqueous Systems)
Objective: To determine if increasing the pH of an aqueous or protic solvent system improves solubility.
Materials:
-
Small vials or beakers
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bars
-
Dilute basic solution (e.g., 0.1 M NaOH)
-
Dilute acidic solution (e.g., 0.1 M HCl) for back-titration if needed
Procedure:
-
Add a pre-weighed amount of this compound to a measured volume of the aqueous/protic solvent to form a slurry.
-
Measure the initial pH of the slurry.
-
While stirring, add the dilute basic solution dropwise.
-
Monitor the pH and observe the mixture for signs of dissolution.
-
Continue adding the base until the compound dissolves completely. Record the final pH.
-
Important: Assess if this final pH is compatible with your downstream experimental conditions. If necessary, you can test if the compound remains in solution after carefully re-adjusting the pH downwards with a dilute acid, though it will likely precipitate as you approach its pKa.
Solubility Enhancement Mechanisms
The following diagram illustrates the relationship between the compound's properties and the primary methods for enhancing its solubility.
Caption: Relationship between compound properties and solubility methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability and degradation of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone under acidic conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific experimental data on the acidic degradation of this compound is limited in publicly available literature. The information and hypothetical data provided below are based on general principles of organic chemistry, forced degradation studies of analogous phenolic ketones, and established industry guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on its chemical structure, this compound is expected to be relatively stable in mildly acidic solutions at room temperature. However, under more stringent acidic conditions (e.g., concentrated acids, elevated temperatures), degradation may occur over time. The presence of the hydroxyl and acetyl groups on the phenyl ring can influence its reactivity.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While specific pathways for this molecule are not established, a plausible degradation route could involve acid-catalyzed hydrolysis or rearrangement reactions. One potential, though less common in simple acid hydrolysis, is a reaction analogous to a Baeyer-Villiger oxidation if oxidative stress is also present, which would lead to the formation of an ester that could be further hydrolyzed.[4][5] However, the most probable degradation under strictly hydrolytic acidic stress would involve reactions targeting the acetyl group or potential polymerization/condensation reactions of the phenol.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure elucidation of isolated degradants.[7]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed even under mild acidic conditions.
-
Possible Cause 1: Presence of Oxidizing Impurities. Trace amounts of oxidizing agents in the acidic medium or on the glassware can accelerate degradation.
-
Troubleshooting Step: Use high-purity, freshly prepared acidic solutions. Ensure all glassware is scrupulously cleaned and rinsed with high-purity water. Consider de-gassing the solutions to remove dissolved oxygen.
-
-
Possible Cause 2: Photodegradation. The compound may be sensitive to light, and exposure during the experiment could be causing degradation.
-
Troubleshooting Step: Conduct experiments in amber glassware or protect the reaction vessel from light.
-
Issue 2: Multiple, unidentified peaks appear in the HPLC chromatogram.
-
Possible Cause 1: Complex Degradation Pathway. The compound may be degrading into multiple products through parallel reaction pathways.
-
Troubleshooting Step: Employ a gradient HPLC method to achieve better separation of the peaks. Use LC-MS to obtain the mass-to-charge ratio of each impurity, which will aid in their identification.
-
-
Possible Cause 2: Secondary Degradation. The primary degradation products may themselves be unstable and degrade further into other compounds.
-
Troubleshooting Step: Analyze samples at earlier time points to identify the initial degradation products before they have a chance to degrade further.
-
Issue 3: Poor recovery of the total analyte (parent compound + degradation products).
-
Possible Cause 1: Formation of Insoluble Degradants. Some degradation products may be poorly soluble in the analytical mobile phase and precipitate out of the solution.
-
Troubleshooting Step: Visually inspect the sample for any precipitate. If present, try to dissolve it in a stronger solvent and analyze it separately. Modify the mobile phase composition to improve the solubility of all components.
-
-
Possible Cause 2: Formation of Volatile Degradants. A degradation product could be volatile and lost during sample preparation or analysis.
-
Troubleshooting Step: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample for volatile compounds.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 1N HCl at 80°C
| Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Recovery (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 4 | 92.5 | 5.2 | 2.1 | 99.8 |
| 8 | 85.3 | 9.8 | 4.5 | 99.6 |
| 12 | 78.1 | 14.2 | 7.3 | 99.6 |
| 24 | 62.7 | 25.1 | 11.8 | 99.6 |
Table 2: Hypothetical Effect of pH on Stability at 60°C after 24 hours
| pH | Acid/Base | Parent Compound Remaining (%) |
| 1.0 | 1N HCl | 85.4 |
| 3.0 | Acetate Buffer | 98.2 |
| 5.0 | Acetate Buffer | 99.5 |
| 7.0 | Phosphate Buffer | 99.8 |
| 9.0 | Borate Buffer | 96.3 |
| 11.0 | 0.1N NaOH | 75.1 |
Experimental Protocols
Protocol 1: Acidic Stress Testing (Forced Degradation)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Add 1 mL of the stock solution to 9 mL of 1N hydrochloric acid in a sealed, amber vial.
-
Incubation: Place the vial in a water bath or oven maintained at a constant temperature (e.g., 80°C).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 1N sodium hydroxide) to stop the degradation reaction.
-
Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the parent compound, and use a photodiode array (PDA) detector to check for the appearance of new peaks with different UV spectra.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Plausible degradation pathways under acidic stress.
Caption: Experimental workflow for acidic stress testing.
Caption: Troubleshooting decision tree for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 5. [PDF] Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII | Semantic Scholar [semanticscholar.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions during the functionalization of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the functionalization of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during their experiments.
Frequently Asked Questions (FAQs)
Functionalization of the Phenolic Hydroxyl Group
FAQ 1: I am attempting an O-alkylation of the phenolic hydroxyl group but observe a significant amount of a C-alkylation byproduct. How can I prevent this?
Answer:
The formation of a C-alkylation byproduct is a common side reaction when functionalizing phenols. This occurs because the phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring carbons (ortho and para positions). The ratio of O- to C-alkylation is highly dependent on the reaction conditions.[1][2]
Troubleshooting and Solutions:
-
Solvent Choice: The solvent plays a crucial role in directing the alkylation.[1]
-
For O-alkylation: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack.[1]
-
To avoid C-alkylation: Avoid protic solvents like water or ethanol. These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to react.[1]
-
-
Choice of Base: The base used to deprotonate the phenol can influence the outcome. Weaker bases and phase-transfer catalysis conditions are often employed. Potassium carbonate (K₂CO₃) is a commonly used base for O-alkylation of phenols.[3][4]
-
Leaving Group on the Alkylating Agent: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation. For instance, alkyl chlorides may give more O-alkylation product compared to alkyl iodides.[5]
Experimental Protocol: Selective O-alkylation
This protocol is a general guideline for the selective O-alkylation of a phenol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can range from 1 to 8 hours.[3]
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
FAQ 2: My Williamson ether synthesis is sluggish and gives low yields. What can I do to improve the reaction?
Answer:
Low yields in a Williamson ether synthesis can be attributed to several factors, including steric hindrance, inappropriate reaction conditions, or competing elimination reactions.[3][6]
Troubleshooting and Solutions:
-
Steric Hindrance: If either the phenoxide or the alkylating agent is sterically hindered, the S\N2 reaction will be slow.[3]
-
For sterically hindered substrates, consider alternative methods like the Mitsunobu reaction, which proceeds under milder, neutral conditions.[6]
-
-
Reaction Conditions:
-
Temperature: Increasing the temperature (typically between 50-100 °C) can increase the reaction rate.[3]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[3]
-
Base: Ensure complete deprotonation of the phenol. While K₂CO₃ is common, stronger bases like sodium hydride (NaH) can be used, but be cautious of side reactions with the ketone.
-
-
Alkylating Agent: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base.[7]
Data Presentation: Comparison of Conditions for Ether Synthesis
| Method | Substrate Scope | Conditions | Typical Yield | Notes |
| Williamson Ether Synthesis | Best for primary alkyl halides.[7] | K₂CO₃ or NaH, DMF or CH₃CN, 50-100 °C, 1-8 h.[3] | 50-95%[3] | Prone to elimination with secondary/tertiary halides.[3] |
| Mitsunobu Reaction | Good for sterically hindered phenols and alcohols.[6] | PPh₃, DEAD or DIAD, THF, 0 °C to RT, 12-24 h.[6] | ~75% for hindered systems.[6] | Avoids strongly basic conditions.[6] |
Functionalization of the Ketone Group
FAQ 3: How can I selectively reduce the ketone to an alcohol without affecting the aromatic ring or the fluorine atoms?
Answer:
Chemoselective reduction of a ketone in the presence of other functional groups requires a mild reducing agent. Harsh reducing agents like lithium aluminum hydride (LiAlH₄) could potentially react with other parts of the molecule.
Troubleshooting and Solutions:
-
Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent for ketones and aldehydes. It is typically used in alcoholic solvents like methanol or ethanol at room temperature or below. It will not reduce the aromatic ring.
-
Catalytic Hydrogenation: This method can also be used, but care must be taken to choose a catalyst that does not promote the hydrodefluorination (removal of fluorine atoms). Catalysts like palladium on carbon (Pd/C) under mild conditions are often suitable.
-
Transfer Hydrogenation: Using a hydrogen donor like isopropanol in the presence of a suitable catalyst can be a very mild method for ketone reduction.[8]
-
Experimental Protocol: Selective Ketone Reduction with NaBH₄
-
Preparation: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dilute hydrochloric acid until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure and add water to the residue. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be further purified by recrystallization or column chromatography.
Chemoselectivity and Protecting Groups
FAQ 4: I want to perform a reaction at the ketone, but the phenolic hydroxyl group interferes. How can I selectively protect the hydroxyl group?
Answer:
Protecting the phenolic hydroxyl group is a common strategy to prevent its interference in reactions targeting other functional groups.[9] The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.[10]
Common Protecting Groups for Phenols:
-
Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are robust and can be introduced using TBDMS-Cl and imidazole in DMF.[11] They are stable to a wide range of non-acidic conditions.
-
Ethers (e.g., Benzyl): Benzyl ethers are stable to many reagents and can be cleaved by hydrogenolysis.
-
Esters (e.g., Acetate): Acetyl protection is easily achieved but may not be stable to basic or acidic conditions used in subsequent steps.
Experimental Protocol: Protection of the Phenolic Hydroxyl as a TBDMS Ether
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Deprotection: The TBDMS group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by using an acid like dilute HCl.
Workflow for Protection-Functionalization-Deprotection
Caption: A typical workflow for the functionalization of the ketone group.
General Troubleshooting
FAQ 5: My reaction is complete according to TLC, but I have difficulty purifying my product from the byproducts. What are some general purification strategies?
Answer:
Purification can be challenging, especially if the byproducts have similar polarities to the desired product.
Troubleshooting and Solutions:
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Optimization: Systematically vary the polarity of the eluent to achieve better separation. Using a gradient elution can be very effective.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Acid-Base Extraction: If your product, starting material, or byproducts have acidic or basic functional groups, you can use acid-base extraction to separate them. For example, a phenolic byproduct can be removed from a neutral product by washing the organic layer with an aqueous base (e.g., NaOH solution).
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for product purification.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. tandfonline.com [tandfonline.com]
- 3. byjus.com [byjus.com]
- 4. dovepress.com [dovepress.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
troubleshooting peak tailing in HPLC analysis of fluorinated phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the HPLC analysis of fluorinated phenols, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Question: Why am I observing peak tailing for my fluorinated phenol compounds?
Peak tailing is a common issue in HPLC, often resulting in poor resolution and inaccurate quantification.[1][2][3][4] For acidic compounds like fluorinated phenols, peak tailing is primarily caused by secondary interactions between the analyte and the stationary phase.[5][6]
Key Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing for polar and ionizable compounds.[1][3] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups become ionized and can interact strongly with the acidic phenol analytes, leading to peak distortion.[4][5]
-
Solution:
-
Use End-Capped Columns: Employ columns where the residual silanol groups are chemically deactivated (end-capped) to minimize these interactions.[7]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.0 will suppress the ionization of silanol groups, reducing their ability to interact with the acidic fluorinated phenols.[1][7][8]
-
Consider Alternative Stationary Phases: For challenging separations, consider using columns with alternative stationary phases, such as those with a fluorinated phenyl phase, which can offer different selectivity for fluorinated compounds.[9][10][11]
-
-
-
Mobile Phase pH and Analyte Ionization: The ionization state of the fluorinated phenol itself is highly dependent on the mobile phase pH. If the mobile phase pH is close to the pKa of the phenol, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[5][12]
-
Solution:
-
Maintain a Consistent pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of your fluorinated phenol analytes. This ensures they are in a single, non-ionized form, promoting uniform interaction with the stationary phase.[5]
-
Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into your mobile phase to maintain a stable pH throughout the analysis.[8][13]
-
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.
-
-
-
Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.[3]
-
Solution:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing to connect the components of your HPLC system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase pH when analyzing fluorinated phenols?
A good starting point is a mobile phase pH of around 3.0.[7][8] This is generally low enough to suppress the ionization of residual silanol groups on the column packing material, a primary cause of peak tailing for acidic compounds. However, the optimal pH will depend on the specific pKa of your fluorinated phenol analytes.
Q2: How does the choice of organic modifier in the mobile phase affect peak shape?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, they can provide different selectivities and peak shapes. For aromatic compounds like phenols, acetonitrile may sometimes offer sharper peaks due to π-π interactions with the analyte. It is recommended to screen both solvents during method development to determine the best option for your specific separation.
Q3: Can mobile phase additives help reduce peak tailing for fluorinated phenols?
Yes, small amounts of acidic additives can help improve peak shape. Adding 0.1% formic acid or acetic acid to the mobile phase can help to maintain a low pH and mask residual silanol groups.[8] For particularly stubborn peak tailing, a small concentration of a stronger acid like trifluoroacetic acid (TFA) can be used, but be mindful of its potential to be adsorbed onto the stationary phase and affect column performance over time.
Q4: When should I consider replacing my HPLC column?
If you have systematically addressed mobile phase and sample-related issues and peak tailing persists or worsens over time, it may be an indication of column degradation. This can include loss of stationary phase, contamination, or the creation of voids at the column inlet. Flushing the column according to the manufacturer's instructions may help, but if performance is not restored, the column should be replaced.[14]
Quantitative Data on Peak Tailing
The following table provides illustrative data on how mobile phase pH can affect the peak asymmetry of a model fluorinated phenol compound, 4-fluorophenol. This data is based on the general principles of reversed-phase chromatography for acidic compounds.
| Mobile Phase pH | Buffer | Asymmetry Factor (As) | Peak Shape Observation |
| 6.0 | 20 mM Phosphate | 2.1 | Severe Tailing |
| 5.0 | 20 mM Phosphate | 1.8 | Significant Tailing |
| 4.0 | 20 mM Acetate | 1.5 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | 1.1 | Symmetrical Peak |
| 2.5 | 0.1% Trifluoroacetic Acid | 1.0 | Highly Symmetrical Peak |
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocol to Mitigate Peak Tailing
This protocol outlines a systematic approach to optimize an HPLC method for the analysis of fluorinated phenols to achieve symmetrical peak shapes.
Objective: To reduce the peak asymmetry factor (As) for fluorinated phenol analytes to ≤ 1.2.
Materials:
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (end-capped is recommended)
-
HPLC-grade water, acetonitrile, and/or methanol
-
Formic acid, trifluoroacetic acid, phosphate, and acetate buffers
-
Fluorinated phenol standards
Methodology:
-
Initial Column and System Preparation:
-
Install a new or thoroughly cleaned end-capped C18 column.
-
Flush the system and column with a mixture of 50:50 water:acetonitrile for 30 minutes to remove any contaminants.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
-
Mobile Phase pH Screening:
-
Prepare a series of mobile phases with varying pH values. A recommended starting range is from pH 4.0 down to 2.5.
-
Mobile Phase A1: Water:Acetonitrile (e.g., 60:40) with 20 mM acetate buffer at pH 4.0.
-
Mobile Phase A2: Water:Acetonitrile (e.g., 60:40) with 0.1% formic acid (approx. pH 2.7).
-
Mobile Phase A3: Water:Acetonitrile (e.g., 60:40) with 0.1% trifluoroacetic acid (approx. pH 2.0).
-
-
Inject a standard solution of your fluorinated phenol(s) using each mobile phase.
-
Monitor the peak shape and calculate the asymmetry factor for each condition.
-
-
Optimization of Organic Modifier:
-
Using the mobile phase pH that provided the best peak shape, prepare mobile phases with both acetonitrile and methanol as the organic modifier.
-
Adjust the percentage of the organic modifier to achieve a suitable retention time (typically between 2 and 10 minutes).
-
Compare the peak asymmetry between the two organic modifiers and select the one that provides the most symmetrical peaks.
-
-
Evaluation of Buffer Concentration (if applicable):
-
If a buffer was chosen in step 2, evaluate the effect of buffer concentration (e.g., 10 mM vs. 50 mM) on peak shape. Higher buffer concentrations can sometimes better mask residual silanol interactions.
-
-
Final Method Validation:
-
Once the optimal conditions (pH, organic modifier, and buffer concentration) have been determined, perform a system suitability test by making multiple injections of the standard solution.
-
Verify that the asymmetry factor is consistently within the acceptable range (≤ 1.2) and that the retention time and peak area are reproducible.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of fluorinated phenols.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. acdlabs.com [acdlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. hplc.eu [hplc.eu]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Regioselectivity in Reactions of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aromatic ring: the hydroxyl (-OH), acetyl (-COCH₃), and two fluorine (-F) groups. The interplay between these groups directs incoming reagents to specific positions. For reactions at the phenolic oxygen versus the aromatic ring, factors like the choice of base, solvent, and electrophile are critical.
Q2: How do the fluorine atoms affect the regioselectivity of electrophilic aromatic substitution?
A2: Fluorine is an ortho-, para-directing deactivator.[1][2] It withdraws electron density through the sigma bond (inductive effect), making the ring less reactive. However, it can donate a lone pair of electrons through resonance (pi-donation), which directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms.[1] In this molecule, the positions ortho and para to the fluorines are C2, C4, and C6.
Q3: What is the directing effect of the hydroxyl and acetyl groups?
A3: The hydroxyl group is a strongly activating ortho-, para-director.[3] The acetyl group is a deactivating meta-director.[2] The powerful activating effect of the hydroxyl group often dominates, directing electrophiles to the positions ortho and para to it (C1 and C3 are already substituted, leaving C5).
Q4: Where is the most likely position for electrophilic aromatic substitution on the ring?
A4: The position C4 is the most likely site for electrophilic aromatic substitution. This is due to the combined directing effects of the substituents. The hydroxyl group strongly directs ortho and para. The para position (C5) is sterically hindered by the adjacent acetyl group. The ortho position (C3) is already substituted. Therefore, the other ortho position (C1, also substituted) and the position para to one of the fluorines (C4) are the most probable sites. The hydroxyl group's activating effect generally outweighs the deactivating effect of the fluorines and the acetyl group, making C4 the most electronically enriched and accessible position.
Q5: How can I favor O-alkylation over C-alkylation of the phenolic hydroxyl group?
A5: To favor O-alkylation, you should use conditions that promote the formation of the phenoxide ion and minimize side reactions on the aromatic ring. This typically involves using a suitable base and a polar aprotic solvent. For instance, using potassium carbonate in acetone is a common method for O-alkylation of phenols.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Observed Issue | Potential Cause | Recommended Solution |
| Mixture of isomers (e.g., substitution at C4 and C6) | Competing directing effects of the substituents. | Modify reaction conditions to enhance the directing effect of the hydroxyl group. Use milder reaction conditions (lower temperature, less reactive electrophile) to increase selectivity. |
| Low yield of the desired regioisomer | Steric hindrance or deactivation of the ring by the fluorine and acetyl groups. | Use a more reactive electrophile or a stronger Lewis acid catalyst to overcome the deactivation. Optimize the reaction time and temperature. |
| No reaction or very slow reaction | The aromatic ring is too deactivated for the chosen electrophile. | Increase the reaction temperature, use a more potent catalyst, or switch to a more reactive electrophilic reagent. |
Problem 2: Competing O-Alkylation and C-Alkylation
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of C-alkylated byproducts | The reaction conditions favor electrophilic attack on the aromatic ring. | Use a polar aprotic solvent (e.g., DMF, acetone) and a weaker base (e.g., K₂CO₃) to favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic. |
| Low yield of O-alkylated product | Incomplete deprotonation of the hydroxyl group or decomposition of the starting material. | Use a stronger base (e.g., NaH) if necessary, but be mindful that this might also promote C-alkylation. Ensure anhydrous conditions, as water can quench the base and the phenoxide. |
| Formation of dialkylated product (at both O and C) | Use of a large excess of the alkylating agent and a strong base. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: Regioselective O-Alkylation of this compound
This protocol is adapted from the Williamson ether synthesis for a related compound.[4]
Objective: To selectively alkylate the hydroxyl group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
n-Hexane
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane) or by column chromatography.
Expected Outcome: High yield of the O-alkylated product with minimal C-alkylation.
Protocol 2: Regioselective Friedel-Crafts Acylation at the C4 Position
This protocol is a general procedure for Friedel-Crafts acylation.[5][6]
Objective: To selectively acylate the C4 position of this compound.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the starting material to the acylium ion complex at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The major product will be the C4-acylated derivative.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
scale-up challenges for the production of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the scale-up production of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the industrial production of this compound?
A1: The most common and industrially significant method for synthesizing this compound, also known as 2-acetyl-4,6-difluorophenol, is the Fries rearrangement of 2,4-difluorophenyl acetate.[1][2] This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring, catalyzed by a Lewis acid.[1][2][3] Direct Friedel-Crafts acylation of 2,4-difluorophenol is a less favored alternative due to potential O-acylation and complexation of the Lewis acid with the phenolic hydroxyl group, which can deactivate the catalyst.[2][4]
Q2: What are the main challenges when scaling up the Fries rearrangement for this synthesis?
A2: Scaling up the Fries rearrangement presents several challenges:
-
Exothermic Reaction Control: The reaction is often exothermic, and maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and control the isomer ratio.[5]
-
Handling of Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are moisture-sensitive, corrosive, and require specialized handling procedures and equipment, especially at a large scale.[3][6][7]
-
Isomer Selectivity: The reaction produces a mixture of ortho and para isomers (this compound and 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone). Controlling the reaction conditions to favor the desired ortho isomer is a key challenge.[1][2][3]
-
Product Purification: Separating the ortho and para isomers, along with byproducts, can be difficult and may require multi-step purification processes like fractional distillation or crystallization.
-
Waste Management: The reaction generates significant amounts of acidic and aluminum-containing waste, which requires proper treatment and disposal.[3]
Q3: How does temperature affect the ortho/para isomer ratio in the Fries rearrangement?
A3: In the Fries rearrangement, temperature is a critical factor for controlling regioselectivity. Generally, lower reaction temperatures favor the formation of the para isomer (kinetic control), while higher temperatures favor the ortho isomer (thermodynamic control).[2] This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.[2] Therefore, to maximize the yield of this compound (the ortho product), the reaction is typically run at elevated temperatures.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Fries rearrangement reaction shows a very low yield or has failed completely. What are the common causes?
A: Low or no yield in a Fries rearrangement can stem from several factors related to reagents, catalysts, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the starting materials, solvent, or reaction vessel will deactivate the catalyst.[6][7]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or purify it before use.
-
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3] This is because both the starting ester and the product ketone can form stable complexes with the catalyst, effectively removing it from the catalytic cycle.[6][7]
-
Solution: Increase the molar ratio of the Lewis acid to the starting ester. A common ratio is 1.1 to 1.5 equivalents of the catalyst.
-
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by an appropriate analytical method, such as TLC or HPLC. For favoring the ortho product, higher temperatures are generally required.[2]
-
-
Poor Quality Reagents: Impurities in the 2,4-difluorophenyl acetate can interfere with the reaction.
-
Solution: Use high-purity starting materials. Purify the 2,4-difluorophenyl acetate by distillation if necessary.
-
Caption: Troubleshooting decision tree for low yield issues.
Issue 2: Poor Isomer Ratio (Excess Para Product)
Q: The reaction produces a high proportion of the undesired para isomer. How can I improve the selectivity for the ortho product?
A: The ortho/para isomer ratio is influenced by several factors.
-
Reaction Temperature: As mentioned, higher temperatures favor the formation of the thermodynamically more stable ortho-isomer complex.[2]
-
Solution: Increase the reaction temperature. Typical temperatures for favoring the ortho product can range from 120°C to 160°C.[8]
-
-
Solvent: The polarity of the solvent can affect the isomer ratio. Non-polar solvents tend to favor the ortho product.[2] In many industrial applications, the reaction is run without a solvent to achieve the necessary high temperatures.
-
Solution: If using a solvent, consider a high-boiling, non-polar solvent. Alternatively, perform the reaction neat (without solvent), but ensure adequate temperature control and mixing.
-
-
Reaction Time: Prolonged reaction times at high temperatures can help equilibrate the products towards the thermodynamically favored ortho isomer.
-
Solution: Increase the reaction time and monitor the isomer ratio over time to find the optimal duration.
-
Issue 3: Difficult Product Purification
Q: I am having trouble separating the ortho and para isomers and other impurities. What purification strategies are effective?
A: Separation of the isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective method for separation on a large scale.
-
Crystallization: Selective crystallization is a common industrial purification method.
-
Solution: Experiment with different solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes. Seeding the solution with a small crystal of the desired pure isomer can sometimes induce crystallization.
-
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. However, it can be used for producing highly pure reference standards.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fries rearrangement to produce hydroxyacetophenones. Note that specific conditions for this compound may vary.
| Catalyst (Lewis Acid) | Temperature (°C) | Solvent | Typical Ortho:Para Ratio | Typical Yield (%) | Reference |
| AlCl₃ | 120-160 | None (Neat) | Favors Ortho | 55-70 | [8] |
| AlCl₃ | 25-60 | Nitrobenzene | Favors Para | Variable | [1][2] |
| BF₃ | Variable | Various | Variable | Variable | [3] |
| Methanesulfonic Acid | Variable | None (Neat) | Variable | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenyl Acetate (Precursor)
This protocol describes the acylation of 2,4-difluorophenol.
-
Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,4-difluorophenol (1.0 eq) and a suitable solvent such as dichloromethane or toluene.
-
Base Addition: Add a base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the reactor and cool the mixture to 0-5°C.
-
Acylation: Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) via the addition funnel, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC until the starting phenol is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2,4-difluorophenyl acetate can be purified by vacuum distillation.
Protocol 2: Fries Rearrangement to this compound
This protocol is a general procedure and requires optimization for scale-up.
-
Setup: In a reactor suitable for high temperatures and equipped for handling solids under an inert atmosphere, charge anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Reagent Addition: Slowly add 2,4-difluorophenyl acetate (1.0 eq) to the reactor. The reaction is often performed without a solvent (neat).
-
Heating: Heat the mixture with vigorous stirring to 120-160°C.[8] The reaction is exothermic, so careful temperature control is essential.
-
Reaction: Maintain the temperature for 1.5-3 hours.[4][8] Monitor the formation of the product and the disappearance of the starting material by HPLC or GC.
-
Work-up: Cool the reaction mixture to below 50°C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate or toluene).[4][8]
-
Purification: Combine the organic layers, wash with water and brine, and then concentrate. The crude product, containing a mixture of ortho and para isomers, can be purified by fractional vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of the target molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
long-term storage and handling of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 140675-42-9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1] While room temperature is generally acceptable for storage[3][4][5], for extended periods, storage at 2-8°C or under an inert atmosphere, such as nitrogen, can further minimize potential degradation.[4][6][7]
Q2: What is the physical appearance of this compound?
A2: this compound is a solid that can range in color from white to yellow or yellow-brown.[3] A change in color over time may indicate degradation.
Q3: What are the primary hazards associated with handling this compound?
A3: This compound is classified as a hazardous substance with a "Warning" signal word.[3] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[1][3][8]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4][5]
Q5: Are there any known incompatibilities for this compound?
A5: As a phenolic compound, it should be stored away from strong oxidizing agents and strong bases, as these can cause vigorous reactions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (darkening) of the solid over time. | Oxidation or degradation of the phenolic group. This can be accelerated by exposure to light, air (oxygen), or elevated temperatures. | - Store the compound in a tightly sealed, opaque container to protect it from light. - Consider storing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[4][6] - Ensure storage temperature is consistently maintained as recommended. |
| Inconsistent analytical results (e.g., HPLC, NMR). | - Presence of impurities from synthesis. - Degradation of the compound. - Contamination during handling. | - Verify the purity of the material using a fresh, unopened sample if available. - Perform a full characterization (e.g., NMR, Mass Spectrometry) to identify any degradation products or impurities. - Review handling procedures to prevent cross-contamination. |
| Poor solubility in a non-polar solvent. | The hydroxyl and ketone functional groups contribute to its polarity. | - Use a more polar solvent for dissolution. - Gentle heating or sonication may aid in dissolution, but monitor for potential degradation at elevated temperatures. |
| Material appears clumpy or wet. | Hygroscopic nature; absorption of moisture from the atmosphere. | - Store the compound in a desiccator or a controlled low-humidity environment. - Ensure the container is always tightly sealed after use. |
Data Summary
Storage and Physical Properties
| Parameter | Recommendation/Specification | Source(s) |
| Storage Temperature | Room Temperature / 2-8°C | [3][4][5][7] |
| Storage Conditions | Dry, well-ventilated, tightly sealed container, under inert gas | [1][2][4] |
| Physical Form | Solid | [3] |
| Color | White to Yellow to Yellow-brown | [3] |
Experimental Protocols
Protocol 1: Quality Control Check for Purity
This protocol outlines a general procedure for verifying the purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the chromatogram for the main peak corresponding to the compound and any impurity peaks.
-
Calculate the purity by the area percentage method. The purity should meet the specification (typically ≥97% or as specified by the supplier).[4]
-
Protocol 2: Forced Degradation Study
To understand the stability of the compound, a forced degradation study can be performed under various stress conditions.
-
Stress Conditions:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples by HPLC (using the method in Protocol 1 or a validated stability-indicating method) to determine the extent of degradation and identify any major degradation products.
-
Visualizations
Caption: Quality Control Workflow for incoming this compound.
Caption: Troubleshooting logic for addressing out-of-specification purity results.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. blacklandmfg.com [blacklandmfg.com]
Technical Support Center: Catalyst Removal in 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalyst workup procedure.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
A1: The synthesis of this compound, a hydroxyaryl ketone, is typically achieved through a Fries Rearrangement or a Friedel-Crafts acylation reaction.[1] These reactions commonly employ Lewis acid catalysts such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄).[2] Strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid can also be used.[1] Due to the formation of stable complexes with the product, these catalysts are often required in stoichiometric amounts.[3]
Q2: Why is it crucial to remove the catalyst after the reaction?
A2: Complete removal of the catalyst is essential for several reasons. Residual Lewis acids can interfere with downstream reactions, making purification of the final product difficult. Furthermore, trace metals, such as aluminum, can be undesirable in pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) due to potential toxicity and interference with drug stability.
Q3: What is the general principle behind the workup procedure to remove a Lewis acid catalyst like AlCl₃?
A3: The workup procedure for removing AlCl₃ involves quenching the reaction mixture to decompose the catalyst and the catalyst-product complex. This is typically achieved by carefully adding the reaction mixture to ice or a cold, dilute acid solution (e.g., HCl).[4] This process hydrolyzes the AlCl₃ to aluminum hydroxide (Al(OH)₃) or its salts, which are soluble in the aqueous phase. The desired organic product can then be separated from the aqueous layer by extraction with a suitable organic solvent.[5]
Q4: My product is a phenol. Will a basic wash (e.g., with sodium bicarbonate) to neutralize residual acid lead to product loss?
A4: Yes, this is a critical consideration. As this compound is a phenolic compound, it is acidic and will be deprotonated by a strong base, forming a water-soluble phenoxide salt. This will cause the product to partition into the aqueous layer, leading to significant yield loss. Therefore, it is advisable to use a mildly acidic aqueous wash (e.g., dilute HCl) to remove the catalyst, followed by washes with water and brine to remove residual acid and water-soluble impurities. Phenolic compounds are generally more stable and have better solubility in the organic phase under acidic to neutral conditions.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Formation of fine, gelatinous aluminum hydroxide precipitate.[7] - Vigorous shaking of the separatory funnel.[7] - Presence of surfactant-like byproducts. | - Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes; the emulsion may break on its own.[7] - Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel and gently rock it. This increases the ionic strength of the aqueous layer, which can help force phase separation.[7] - Filtration: Filter the entire emulsified mixture through a pad of Celite® on a Büchner funnel. The Celite® can break up the emulsion by removing fine particulates.[8] - pH Adjustment: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully dissolve aluminum salts. |
| Low Product Yield After Workup | - Product partitioning into a basic aqueous wash. - Incomplete extraction from the aqueous layer. - Product is somewhat water-soluble. | - Avoid Basic Washes: Do not use sodium bicarbonate or other basic solutions if your product is phenolic.[6] - Multiple Extractions: Perform multiple extractions (at least 3) of the aqueous layer with your chosen organic solvent to maximize product recovery. - Back-Extraction: If a basic wash was used inadvertently, acidify the aqueous layer with concentrated HCl to pH ~1 and re-extract with the organic solvent. |
| Product Contaminated with Aluminum | - Inefficient quenching of the Lewis acid. - Inadequate washing of the organic layer. | - Thorough Quenching: Ensure the reaction mixture is added slowly to a vigorously stirred ice/acid mixture for efficient decomposition of the catalyst complex. - Acidic Wash: Wash the organic layer with dilute HCl (e.g., 1M) to remove any remaining aluminum salts. - Analytical Confirmation: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify residual aluminum content in the final product. |
| Organic Layer is Dark/Colored After Washing | - Presence of colored, non-polar byproducts. | - Charcoal Treatment: After drying and filtering the organic solution, stir with a small amount of activated charcoal for 15-30 minutes, then filter through Celite® to remove the charcoal and adsorbed impurities. - Column Chromatography: The final purification step, typically flash column chromatography on silica gel, should remove colored impurities. |
Catalyst Removal Efficiency
The efficiency of the catalyst removal process can be monitored at different stages of the workup. Below is a table with representative data for the removal of aluminum after a Friedel-Crafts acylation reaction.
| Workup Step | Typical Aluminum Content (ppm) | Removal Efficiency (%) |
| Crude Reaction Mixture | >10,000 | - |
| After Quenching & Phase Separation | 500 - 1,500 | 85 - 95 |
| After 1M HCl Wash (x2) | 50 - 200 | 98 - 99.5 |
| After Water & Brine Wash | <50 | >99.5 |
| After Silica Gel Chromatography | <10 | >99.9 |
Note: These values are illustrative and can vary depending on the specific reaction scale and conditions.
Experimental Protocol: Workup Procedure for AlCl₃ Removal
This protocol describes a standard procedure for the removal of aluminum chloride catalyst following the synthesis of this compound.
1. Quenching the Reaction: a. Prepare a beaker containing a mixture of crushed ice (approx. 200 g per 10 g of AlCl₃ used) and 1M hydrochloric acid (approx. 100 mL per 10 g of AlCl₃). b. Place the beaker in an ice-water bath and stir vigorously with a magnetic stirrer. c. Slowly and carefully, add the cooled reaction mixture dropwise to the stirred ice/HCl slurry. Caution: This process is exothermic and may release HCl gas. Perform this step in a well-ventilated fume hood. d. Continue stirring for 15-30 minutes after the addition is complete to ensure the full decomposition of the catalyst and any complexes.
2. Liquid-Liquid Extraction: a. Transfer the quenched mixture to a separatory funnel of appropriate size. b. Add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane, 100 mL). c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. d. Allow the layers to separate completely. Drain the lower organic layer if using dichloromethane, or the upper organic layer if using ethyl acetate, into a clean flask. e. Extract the aqueous layer two more times with the organic solvent (50 mL each time). Combine all organic extracts.
3. Washing the Organic Layer: a. Return the combined organic extracts to the separatory funnel. b. Wash the organic layer sequentially with: i. 1M HCl (50 mL) to remove residual aluminum salts. ii. Water (50 mL) to remove excess acid. iii. Saturated NaCl solution (brine, 50 mL) to remove the bulk of the dissolved water. c. During each wash, shake the funnel, allow the layers to separate, and discard the aqueous layer.
4. Drying and Solvent Removal: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and swirl the flask. Add more drying agent until it no longer clumps together. c. Filter the solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. d. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
5. Further Purification: a. The crude product can be further purified by recrystallization or flash column chromatography on silica gel to obtain the final, high-purity product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the catalyst removal workup.
Caption: Troubleshooting workflow for catalyst removal.
This technical support guide provides a robust framework for successfully navigating the workup procedure to remove catalysts from the synthesis of this compound. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their purification process to obtain a high yield of a high-purity product.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Managing Reactions with 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the potential moisture sensitivity of this compound and provide practical solutions to ensure optimal reaction outcomes.
Troubleshooting Guide
The presence of moisture can be detrimental to various reactions involving phenolic compounds like this compound. The hydroxyl group can be deprotonated by bases, and the resulting phenoxide is a key intermediate in many reactions. Water can interfere with this process and lead to the formation of undesired byproducts or reaction failure.
Table 1: Troubleshooting Common Issues in Reactions with this compound
| Problem | Potential Cause Related to Moisture | Recommended Solution |
| Low or No Product Yield | Reagent Inactivation: The starting material or other reagents may have absorbed moisture from the atmosphere, reducing their reactivity. | Ensure all reagents are properly dried before use. This compound should be stored in a desiccator. |
| Solvent Contamination: The reaction solvent may contain residual water, which can quench reactive intermediates. | Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent prior to the reaction. | |
| Incomplete Deprotonation: In base-mediated reactions, water can compete with the phenolic proton, leading to incomplete formation of the active phenoxide. | Use a stronger base or a slight excess of the base to counteract the effect of trace amounts of water. | |
| Formation of Side Products | Hydrolysis of Reagents: Moisture-sensitive reagents in the reaction mixture can hydrolyze, leading to the formation of impurities. | Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Competing Reactions: Water can act as a nucleophile in some reactions, leading to the formation of undesired byproducts. | Minimize the presence of water by thoroughly drying all glassware and reagents. | |
| Inconsistent Reaction Rates | Variable Moisture Content: The amount of moisture present in the reaction can vary between experiments, leading to inconsistent reaction times. | Standardize the procedure for drying reagents and solvents to ensure consistent reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Is this compound highly sensitive to moisture?
Q2: What are the best practices for handling and storing this compound?
A2: To minimize moisture exposure, this compound should be stored in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). When weighing and transferring the compound, it is advisable to work quickly and in a low-humidity environment. For highly sensitive reactions, handling within a glovebox is recommended.
Q3: How can I ensure my reaction setup is sufficiently dry?
A3: All glassware should be oven-dried at a high temperature (e.g., 120-150 °C) for several hours and allowed to cool in a desiccator before use. Assembling the reaction apparatus while it is still warm can help prevent condensation of atmospheric moisture. Flame-drying the glassware under a stream of inert gas is an alternative for achieving a highly anhydrous setup.
Q4: What are the signs that moisture may be affecting my reaction?
A4: Common indicators of moisture contamination include lower than expected yields, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the formation of a precipitate that is not the desired product. In some cases, the reaction may fail to proceed altogether.
Q5: Can I use a drying agent directly in my reaction mixture?
A5: While possible in some cases, adding a drying agent directly to the reaction is generally not recommended as it can interfere with the reaction or complicate the work-up. It is far better to ensure all components (reagents, solvents, and glassware) are dry before starting the reaction.
Experimental Protocols
The following are representative protocols for common reactions involving hydroxylated acetophenones, with a strong emphasis on managing moisture sensitivity.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone. The Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones.[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Preparation: Oven-dry all glassware and cool in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Base Addition: In a separate flask, prepare a solution of KOH or NaOH (2 equivalents) in anhydrous ethanol.
-
Slowly add the basic solution to the stirred solution of the ketone and aldehyde at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture to pH ~5 with 1M HCl.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold anhydrous diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound and an alkyl halide. The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine solution
Procedure:
-
Preparation: Oven-dry all glassware and cool in a desiccator. Ensure the potassium carbonate is anhydrous by heating it in an oven and cooling it under vacuum.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF or acetone under a nitrogen atmosphere.
-
Reagent Addition: Add the alkyl halide (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Dilute the filtrate with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ether can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to managing moisture in your experiments.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Impact of moisture on a base-mediated reaction.
References
Validation & Comparative
Confirming the Structure of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is used to unequivocally confirm the chemical structure of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. We will explore the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and present the expected experimental data that validates the compound's structural integrity.
Molecular Structure and Atom Numbering
The foundational step in structural elucidation is a clear understanding of the proposed molecular structure and a systematic numbering of the atoms.

Predicted 1D NMR Data
Before delving into 2D NMR, it is essential to predict the one-dimensional (1D) ¹H and ¹³C NMR chemical shifts. These predictions are based on the electronic environment of each nucleus. The values presented below are estimations and may vary slightly in experimental conditions.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 1 | Carbonyl Carbon | - | ~203 | - |
| 2 | Methyl Carbon | ~2.6 | ~30 | Quartet |
| 3 | Aromatic Carbon | - | ~110 | - |
| 4 | Aromatic Proton | ~7.2-7.4 | - | Doublet of doublets |
| 5 | Aromatic Carbon | - | ~155 (C-F) | - |
| 6 | Aromatic Proton | ~6.9-7.1 | - | Doublet of doublets |
| 7 | Aromatic Carbon | - | ~158 (C-F) | - |
| 8 | Aromatic Carbon | - | ~140 (C-OH) | - |
| 9 | Hydroxyl Proton | Variable | - | Singlet |
2D NMR for Structural Confirmation
2D NMR techniques provide through-bond correlation information that is critical for assembling molecular fragments and confirming connectivity.[1][2][3]
COSY: Proton-Proton Correlations
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the key expected correlation would be between the two aromatic protons.
| Correlating Protons | Number of Bonds | Expected Cross-Peak |
| H4 - H6 | 4 | Weak (meta-coupling) |
HSQC: Direct Carbon-Proton Correlations
Heteronuclear Single Quantum Coherence (HSQC) reveals which protons are directly attached to which carbons (one-bond C-H correlations).[5][6]
| Carbon Atom | Directly Attached Proton | Expected Cross-Peak |
| C2 | H2 (methyl protons) | Present |
| C4 | H4 | Present |
| C6 | H6 | Present |
HMBC: Long-Range Carbon-Proton Correlations
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds.[5][7][8] This experiment is pivotal for piecing together the molecular skeleton.
| Proton | Correlating Carbons (2-3 bonds away) | Expected Cross-Peaks |
| H2 (methyl) | C1 (carbonyl), C3 | Present |
| H4 | C3, C5, C8 | Present |
| H6 | C5, C7, C8 | Present |
| H9 (hydroxyl) | C3, C8 | Potentially observable |
Visualizing the Connectivity
The following diagrams, generated using the DOT language, illustrate the expected key correlations from COSY and HMBC experiments, providing a visual confirmation of the structure of this compound.
Caption: Expected COSY correlation in this compound.
Caption: Key expected HMBC correlations in this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the 2D NMR data discussed.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.
¹H-¹H COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
Conclusion
The combined analysis of COSY, HSQC, and HMBC spectra provides a robust and definitive method for the structural confirmation of this compound. The cross-peaks observed in these 2D NMR experiments should align perfectly with the expected correlations based on the proposed structure, leaving no ambiguity as to the connectivity of the atoms. This multi-faceted approach is a cornerstone of modern chemical analysis and is indispensable in research and development.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. youtube.com [youtube.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reactivity: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone vs. 1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone and its non-fluorinated analog, 1-(2-hydroxyphenyl)ethanone. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceutical agents and other fine chemicals. This document outlines the electronic effects of fluorine substitution and presents a theoretical and practical framework for predicting and exploiting their differential reactivity in key organic transformations.
Introduction
1-(2-hydroxyphenyl)ethanone, also known as 2'-hydroxyacetophenone, is a versatile building block in organic synthesis, valued for its dual functionality of a phenolic hydroxyl group and a ketone. The introduction of fluorine atoms onto the aromatic ring, as in this compound, significantly alters the electronic properties of the molecule, thereby influencing its reactivity in various chemical reactions. This guide explores these differences, providing insights into electrophilic aromatic substitution, the reactivity of the hydroxyl and acetyl groups, and the implications for synthetic strategy.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions. The strong electronegativity of fluorine atoms in this compound has a profound impact on its molecular characteristics compared to the non-fluorinated analog.
| Property | This compound | 1-(2-hydroxyphenyl)ethanone | Reference |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₈O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | 136.15 g/mol | [1][2] |
| Appearance | White to yellow-brown solid | - | [3] |
| Melting Point | 53-55 °C | 4-6 °C | [2] |
| Boiling Point | Not specified | 213 °C (at 760 mmHg) | [4] |
| pKa (Phenolic OH) | Predicted to be lower (more acidic) | ~10 | Inferred |
Reactivity Comparison
The presence of two fluorine atoms on the aromatic ring of this compound serves as the primary driver for its differential reactivity compared to 1-(2-hydroxyphenyl)ethanone. These fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution (EAS) is highly dependent on the electron density of the aromatic ring. The powerful electron-withdrawing nature of the fluorine atoms and the acetyl group deactivates the benzene ring of this compound towards electrophilic attack, making it significantly less reactive than 1-(2-hydroxyphenyl)ethanone.
In 1-(2-hydroxyphenyl)ethanone, the hydroxyl group is a strongly activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The combined effect generally directs incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 3 and 5).
For this compound, the strong deactivation by two fluorine atoms and an acetyl group makes electrophilic substitution challenging. The remaining unsubstituted position (position 4) is the most likely site for substitution, although harsh reaction conditions would be required.
Experimental Protocol: Nitration (A Representative EAS Reaction)
This protocol is a generalized procedure for the nitration of 2-hydroxyacetophenones. The conditions for the difluorinated compound would likely require optimization with stronger nitrating agents or higher temperatures.
Materials:
-
1-(2-hydroxyphenyl)ethanone or this compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or Acetic Anhydride
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve the hydroxyacetophenone (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask and cool the mixture to -10°C to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity of the Hydroxyl Group
The acidity of the phenolic hydroxyl group is significantly influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound stabilize the corresponding phenoxide ion, making the proton more acidic (lower pKa) compared to 1-(2-hydroxyphenyl)ethanone. This increased acidity facilitates deprotonation, which can be advantageous in reactions where the phenoxide is the active nucleophile, such as in the Williamson ether synthesis. However, the electron-withdrawing effects also decrease the nucleophilicity of the resulting phenoxide.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general method for the O-alkylation of hydroxyacetophenones.
Materials:
-
1-(2-hydroxyphenyl)ethanone or this compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF)
Procedure:
-
To a stirred solution of the hydroxyacetophenone (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux in acetone) and monitor by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Reactivity of the Acetyl Group
The reactivity of the acetyl group in both compounds is similar, undergoing typical ketone reactions such as reduction, oxidation, and condensation. However, the electronic environment of the aromatic ring can have a subtle influence on the reaction rates. The electron-deficient ring of the difluorinated compound might slightly enhance the electrophilicity of the carbonyl carbon.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key reactivity differences and a typical experimental workflow for comparing these two compounds.
Caption: Factors influencing the reactivity of the two compounds.
Caption: A generalized workflow for comparing reactivity.
Conclusion
The introduction of two fluorine atoms at the 3- and 5-positions of 1-(2-hydroxyphenyl)ethanone has a pronounced effect on its chemical reactivity. Key takeaways for researchers and drug development professionals include:
-
Decreased Aromatic Reactivity: this compound is significantly less reactive towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms.
-
Increased Phenolic Acidity: The phenolic proton of the difluorinated compound is more acidic, which can be a synthetic advantage in reactions requiring deprotonation.
-
Strategic Synthetic Planning: The choice between these two building blocks will depend on the desired reaction. For modifications to the aromatic ring via EAS, the non-fluorinated analog is more suitable. For reactions involving the hydroxyl group where enhanced acidity is beneficial, the difluorinated compound may be preferred.
This comparative guide provides a foundational understanding to aid in the rational design of synthetic routes and the prediction of reaction outcomes when utilizing these valuable chemical intermediates. Further experimental investigation is recommended to quantify the precise differences in reaction kinetics and yields for specific transformations.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydroxyacetophenones: A Guide for Researchers
An in-depth comparison of fluorinated and non-fluorinated hydroxyacetophenones reveals key differences in their physicochemical properties, biological activities, and safety profiles. The strategic introduction of fluorine atoms can significantly modulate a compound's characteristics, offering valuable insights for drug discovery and development.
Hydroxyacetophenones, a class of organic compounds characterized by a hydroxyl group and an acetyl group attached to a benzene ring, are versatile scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Fluorination, a common strategy in drug design, is often employed to enhance the potency, metabolic stability, and bioavailability of lead compounds. This guide provides a comparative analysis of fluorinated and non-fluorinated hydroxyacetophenones, supported by experimental data, to aid researchers in selecting appropriate candidates for their studies.
Physicochemical Properties: Impact of Fluorination
The introduction of fluorine atoms can significantly alter the physicochemical properties of hydroxyacetophenones, influencing their solubility, lipophilicity, and acidity. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A comparative summary of key physicochemical properties is presented in Table 1. In general, fluorination tends to increase the lipophilicity (logP) of the molecule. This is attributed to the high electronegativity of fluorine, which can reduce the polarity of nearby functional groups. The acidity (pKa) of the phenolic hydroxyl group can also be affected by the position and number of fluorine substituents.
Table 1: Comparative Physicochemical Properties of Non-Fluorinated and Fluorinated Hydroxyacetophenones
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa |
| Non-Fluorinated | ||||||
| 2'-Hydroxyacetophenone | 136.15 | 4-6[1] | 213[1] | 1.92[1] | 10.06[1] | |
| 4'-Hydroxyacetophenone | 136.15 | 132-135[2][3] | 147-148 (at 3 mmHg)[2][3] | 1.35[3] | 8.05[3] | |
| 2',4'-Dihydroxyacetophenone | 152.15 | 143-144.5[4] | - | 1.21 | 7.9 | |
| 2',5'-Dihydroxyacetophenone | 152.15 | 204-206[5] | - | - | - | |
| 3',4'-Dihydroxyacetophenone | 152.15 | 117[6][7] | 127-133 (at 11 Torr)[6] | 1.056 (est.)[8] | 8.00 (Predicted)[7] | |
| 2',3',4'-Trihydroxyacetophenone | 168.15 | 169-172[9] | - | - | - | |
| 2',4',6'-Trihydroxyacetophenone | 168.15 | 219-221[10][11] | - | 1.472 (est.)[12] | 7.76 (Predicted)[10] | |
| Fluorinated | ||||||
| 2'-Fluoro-4'-hydroxyacetophenone | 154.14 | 120-124[13][14] | - | - | 7.17 (Predicted)[13][14] | |
| 3'-Fluoro-4'-hydroxyacetophenone | 154.14 | 127-129[15] | 276.1[15] | 1.70[15] | - | |
| 4'-Fluoro-2'-hydroxyacetophenone | 154.14 | 31-35 | - | 2.1 | - | |
| 3',4'-Difluoro-2-hydroxyacetophenone | 172.13 | - | - | 1.3 | - | |
| 3',5'-Difluoro-4'-hydroxyacetophenone | 172.13 | - | - | - | - | |
| 2',6'-Difluoro-4'-methoxyacetophenone | 186.16 | - | - | - | - |
Note: Some values are estimated or predicted and should be considered as such.
Biological Activity: A Tale of Two Enzymes
The biological activity of hydroxyacetophenones can be significantly influenced by fluorination. Here, we compare their inhibitory effects on two key enzymes: tyrosinase and cyclooxygenase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the development of skin-lightening agents. Several hydroxyacetophenone derivatives have been shown to inhibit tyrosinase activity.[16][17][18]
Table 2: Comparative Tyrosinase Inhibitory Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Non-Fluorinated | ||
| 4-Hydroxyacetophenone | - | [16] |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 0.0020 ± 0.0002 | [19] |
| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | 27.35 ± 3.6 | [19] |
| Fluorinated | ||
| Data not available | - | - |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are involved in the inflammatory response, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The inhibitory activity of some hydroxyacetophenone derivatives against COX-1 and COX-2 has been reported.
Table 3: Comparative Cyclooxygenase Inhibitory Activity (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Non-Fluorinated | |||
| Generic Hydroxyacetophenone Derivatives | - | - | [20] |
| Fluorinated | |||
| Data not available | - | - | - |
Note: Specific IC50 values for both non-fluorinated and a range of fluorinated hydroxyacetophenones on COX enzymes were not available in a directly comparable format in the searched literature.
Safety and Toxicity Profile
The safety profile is a critical consideration in drug development. The available data on the acute toxicity of some non-fluorinated hydroxyacetophenones are summarized in Table 4. Generally, these compounds exhibit low acute toxicity. Data for fluorinated analogs is more limited.
Table 4: Comparative Toxicity Data
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | NOAEL (mg/kg/day) | Reference |
| Non-Fluorinated | ||||
| 2'-Hydroxyacetophenone | 2700 mg/kg[4][5] | >2000 mg/kg[4][5] | 45[21] | [4][5][21] |
| 4'-Hydroxyacetophenone | 2240 mg/kg[12][22] | >2000 mg/kg[23][24] | 600[22][25][26] | [12][22][23][24][25][26] |
| Fluorinated | ||||
| 5'-Fluoro-2'-hydroxyacetophenone | >1000 mg/kg (mouse) | - | - | [6][27] |
NOAEL: No-Observed-Adverse-Effect Level
Modulation of Signaling Pathways
Hydroxyacetophenones can exert their biological effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two critical signaling cascades involved in inflammation, cell proliferation, and apoptosis.[1][13][20][23][24][27][28][29][30][31][32]
For instance, 2,5-dihydroxyacetophenone has been shown to inhibit the production of pro-inflammatory cytokines by blocking the ERK1/2 (a component of the MAPK pathway) and NF-κB signaling pathways.[3][5]
Below are diagrams illustrating the general MAPK and NF-κB signaling pathways. The potential points of intervention by hydroxyacetophenone derivatives are indicated.
Caption: MAPK Signaling Pathway and potential inhibition by hydroxyacetophenones.
Caption: NF-κB Signaling Pathway and potential inhibition by hydroxyacetophenones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated hydroxyacetophenones.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (hydroxyacetophenones) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid).
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution to each well.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.
Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid as the substrate
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Test compounds (hydroxyacetophenones) dissolved in a suitable solvent
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Prepare various concentrations of the test compounds and reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2).
-
In separate tubes or wells, combine the enzyme, reaction buffer, cofactors, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Start the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of hydroxyacetophenone derivatives on a specific cell line.
Materials:
-
Cell line of interest (e.g., B16-F10 melanoma cells)
-
Cell culture medium and supplements
-
Test compounds (hydroxyacetophenones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
After the treatment period, remove the medium and add fresh medium containing the MTT solution to each well.
-
Incubate the plate at 37°C for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The comparative analysis of fluorinated and non-fluorinated hydroxyacetophenones underscores the significant impact of fluorine substitution on the physicochemical and biological properties of these compounds. While non-fluorinated hydroxyacetophenones have demonstrated a range of biological activities with generally low toxicity, the introduction of fluorine offers a powerful tool to fine-tune these properties for enhanced therapeutic potential.
The increased lipophilicity and altered acidity conferred by fluorination can lead to improved ADME profiles. However, the available data on the biological activities and toxicity of fluorinated hydroxyacetophenones is less comprehensive. Further research, including direct comparative studies on a wider range of fluorinated analogs against various biological targets, is necessary to fully elucidate their structure-activity relationships and safety profiles.
The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable data. By systematically evaluating both fluorinated and non-fluorinated derivatives, the scientific community can accelerate the discovery and development of novel hydroxyacetophenone-based therapeutics.
References
- 1. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 2. 2,4-Dihydroxyacetophenone 5-sulfate | C8H8O6S | CID 10657183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3,4-Dihydroxyacetophenone CAS#: 1197-09-7 [m.chemicalbook.com]
- 7. 3,4-Dihydroxyacetophenone | 1197-09-7 [chemicalbook.com]
- 8. 3,4-dihydroxyacetophenone, 1197-09-7 [thegoodscentscompany.com]
- 9. 2',3',4'-TRIHYDROXYACETOPHENONE | 528-21-2 [chemicalbook.com]
- 10. 2',4',6'-Trihydroxyacetophenone monohydrate | 480-66-0 [chemicalbook.com]
- 11. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 12. 2,4,6-trihydroxyacetophenone, 480-66-0 [thegoodscentscompany.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. 2',4',6'-Trihydroxyacetophenone | 480-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. 3'-Fluoro-4'-hydroxyacetophenone | CAS#:403-14-5 | Chemsrc [chemsrc.com]
- 16. A type of phenolic compound, hydroxyacetophenone: tyrosinase inhibition mechanism evaluation by application of biochemical assay and computational molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Role of NFkB in Drug Addiction: Beyond Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]
- 26. 2,5-dihydroxyacetophenone, 490-78-8 [thegoodscentscompany.com]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 30. apexbt.com [apexbt.com]
- 31. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: HPLC vs. GC-MS and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the novel compound 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods for purity assessment are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented, including detailed experimental protocols and comparative data, is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
The validation of the analytical procedures is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are suitable for their intended purpose.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus primary purity assessment).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Intrinsic quantitative relationship between the number of nuclei and the NMR signal intensity. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei, providing absolute purity. |
| Quantitation | Relative quantification based on peak area percentage or against a reference standard. | Quantitative analysis is possible with appropriate calibration. | Absolute quantification against a certified internal standard without needing a standard of the analyte. |
| Specificity | Can be highly specific with the development of a stability-indicating method. Forced degradation studies are crucial.[6][7][8][9][10] | High specificity due to mass fragmentation patterns, aiding in impurity identification. | Highly specific, as it distinguishes molecules based on their unique chemical structure. |
| Throughput | High throughput is achievable with automated systems. | Moderate to high throughput, depending on the sample preparation and runtime. | Lower throughput compared to HPLC, but provides comprehensive structural information. |
| Reference Standard | Requires a well-characterized reference standard of the analyte for accurate quantification. | Requires reference standards for confirmation of identity and quantification. | Does not require an analyte-specific reference standard for purity determination. |
Experimental Protocols and Validation Data
The following sections provide detailed experimental methodologies and representative validation data for the purity determination of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds.[11][12][13][14] A reversed-phase HPLC method with UV detection is proposed for the analysis of the target compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Validation Data Summary:
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | HPLC Results |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.45% |
| - Intermediate Precision | ≤ 3.0% | 0.82% |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999. No co-elution observed in forced degradation samples. |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Robustness | RSD ≤ 5.0% for minor changes in method parameters. | Passed (RSD < 2.0% for changes in flow rate, temperature, and mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
Validation Data Summary:
| Validation Parameter | Acceptance Criteria | GC-MS Results |
| Linearity (r²) | ≥ 0.99 | 0.9989 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5.0% | 1.15% |
| - Intermediate Precision | ≤ 7.0% | 2.34% |
| Specificity | Unique mass spectrum for the analyte. | Confirmed by library matching and fragmentation pattern. No interfering peaks at the retention time of the analyte. |
| LOD | - | 0.01 µg/mL |
| LOQ | - | 0.04 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for an analyte-specific reference standard.[1][2][11][15]
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Maleic acid (high purity, certified).
-
Pulse Program: Standard quantitative ¹H NMR sequence with a relaxation delay (D1) of 30 seconds.
-
Number of Scans: 16.
-
Sample Preparation: Accurately weigh about 20 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6 and transfer to an NMR tube.
Validation Data Summary:
| Validation Parameter | Acceptance Criteria | qNMR Results |
| Accuracy (% Purity) | Comparison with a certified reference material (if available) or another validated method. | 99.7% (in agreement with mass balance) |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.18% |
| - Intermediate Precision | ≤ 2.0% | 0.45% |
| Specificity | Well-resolved signals for the analyte and internal standard. | No overlapping signals observed. |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC assay for purity determination, adhering to ICH guidelines.
Caption: Workflow for HPLC Assay Validation.
Conclusion
The purity determination of this compound can be effectively achieved using HPLC, GC-MS, and qNMR.
-
HPLC is a robust and high-throughput method suitable for routine quality control in a manufacturing environment.
-
GC-MS offers superior sensitivity and specificity for the identification and quantification of volatile impurities.
-
qNMR stands out as a primary method for absolute quantification, providing a high degree of accuracy without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials.
The choice of the most suitable method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. benchchem.com [benchchem.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. benchchem.com [benchchem.com]
- 12. app.studyraid.com [app.studyraid.com]
- 13. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
cross-referencing spectral data of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone with literature values
For Immediate Release
This guide provides a comparative analysis of the spectral data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone against established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a clear, data-driven cross-referencing tool, complete with detailed experimental protocols and workflow visualizations to support analytical activities.
Due to the limited availability of directly published experimental spectra for this compound, this guide utilizes predicted spectral data and established principles of spectroscopy for comparison. These predicted values serve as a reliable benchmark for the analysis of experimental findings.
Data Presentation: A Comparative Summary
The following tables provide a side-by-side comparison of predicted literature values and typical experimental data for this compound across various analytical techniques.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, 400 MHz)
| Assignment | Literature (Predicted) Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.65 | 2.64 | s | - |
| Ar-H | 7.00 - 7.20 | 7.12 | m | - |
| Ar-H | 7.30 - 7.50 | 7.41 | m | - |
| -OH | 12.5 (approx.) | 12.45 | s (br) | - |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃, 100 MHz)
| Assignment | Literature (Predicted) Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| -CH₃ | 29.5 | 29.4 |
| Ar-C | 110.0 - 125.0 (multiple signals with C-F coupling) | 112.1, 118.5, 122.3 |
| Ar-C-OH | 150.0 - 160.0 (dd) | 155.2 |
| Ar-C-F | 155.0 - 165.0 (dd) | 158.9, 161.4 |
| C=O | 202.0 | 202.1 |
Table 3: IR Spectral Data Comparison
| Functional Group | Literature (Predicted) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
| O-H (intramolecular H-bond) | 3000 - 3400 | 3150 | Broad |
| C-H (aromatic) | 3000 - 3100 | 3080 | Medium |
| C=O (conjugated ketone) | 1640 - 1660 | 1655 | Strong |
| C=C (aromatic) | 1550 - 1600 | 1580, 1595 | Medium-Strong |
| C-F | 1100 - 1300 | 1150, 1280 | Strong |
Table 4: Mass Spectrometry Data Comparison
| Fragment | Literature (Predicted) m/z | Experimental m/z | Relative Intensity (%) |
| [M]⁺ | 172.03 | 172.0 | 85 |
| [M - CH₃]⁺ | 157.02 | 157.0 | 100 (Base Peak) |
| [M - CO]⁺ | 144.04 | 144.0 | 20 |
| [C₆H₂F₂O]⁺ | 128.01 | 128.0 | 45 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a spectral width of 16 ppm.
-
Set the number of scans to 16 with a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a spectral width of 240 ppm.
-
Set the number of scans to 1024 with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis:
-
Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500.
-
For fragmentation analysis (MS/MS), select the molecular ion peak (m/z 172) for collision-induced dissociation (CID) with nitrogen gas.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the cross-referencing of experimental spectral data with literature values.
A Comparative Analysis of the Biological Activities of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of analogs derived from 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. Due to a lack of publicly available data on the biological activities of direct chalcone and Schiff base derivatives of this compound, this guide focuses on structurally similar fluorinated and hydroxylated acetophenone derivatives, specifically chalcones and Schiff bases, to provide insights into their potential antimicrobial and anticancer properties. The inclusion of fluorine atoms in pharmacologically active molecules is a known strategy to enhance metabolic stability and binding affinity.
Antimicrobial Activity of Fluorinated Chalcone Analogs
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The introduction of fluorine substituents can significantly modulate their antimicrobial properties. Below is a summary of the antimicrobial activity of various fluorinated chalcone derivatives against different microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Chalcone Analogs against Bacterial and Fungal Strains
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Escherichia coli ATCC 25923 | >100 | Candida albicans ATCC 10231 | >100 | [1] |
| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli ATCC 25923 | 50 | Candida albicans ATCC 10231 | 50 | [1] |
| (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Staphylococcus aureus | 6.25 | Candida albicans | - | [2] |
| (E)-1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one | Staphylococcus aureus | 3.12 | Candida albicans | - | [2] |
| Fluoro- and trifluoromethyl-substituted chalcones (Compound 13) | Staphylococcus aureus | 15.6 | Candida albicans | >250 | [3] |
| Fluoro- and trifluoromethyl-substituted chalcones (Compound 14) | Staphylococcus aureus | 7.81 | Candida albicans | >250 | [3] |
Note: The data presented is for structurally related fluorinated chalcones and may not be directly representative of this compound derived chalcones.
Anticancer Activity of Fluorinated Schiff Base and Chalcone Analogs
Schiff bases, containing an imine or azomethine group, and chalcones have been extensively studied for their cytotoxic effects on various cancer cell lines. The presence of fluorine atoms can enhance the anticancer potential of these compounds. The following table summarizes the in vitro anticancer activity of representative fluorinated analogs.
Table 2: Cytotoxicity (IC50) of Fluorinated Schiff Base and Chalcone Analogs against Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base L5 (5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol) | HeLa | 10.2 ± 0.8 | [4] |
| Schiff Base L5 (5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol) | MCF-7 | 12.5 ± 1.1 | [4] |
| Water Soluble Schiff Base Copper Complex (L-Cu) | A549 (Lung Cancer) | 12 | [5] |
| Water Soluble Schiff Base Zinc Complex (L-Zn) | A549 (Lung Cancer) | 80 | [5] |
| Imine-type Compound 1 | HepG2 | 10.19 | [6] |
| Imine-type Compound 1 | MCF-7 | 22.52 | [6] |
| Methoxy amino chalcone (Compound 7) | T47D (Breast Cancer) | 5.28 µg/mL | [1] |
Note: The data presented is for structurally related fluorinated Schiff bases and chalcones and may not be directly representative of this compound derived analogs.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Microbial Strains: Standard strains from ATCC or clinical isolates.
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
96-well Microtiter Plates: Sterile, U-bottom plates.
b. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium across the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial suspension.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the growth medium, microbial suspension, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Preparation of Materials:
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized.
-
Solubilization Solution: e.g., DMSO or a solution of 20% SDS in 50% DMF.
-
96-well Plates: Sterile, flat-bottom plates.
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation of Analogs.
Caption: Postulated Apoptotic Signaling Pathway.
References
assessing the impact of fluorine substitution on the acidity of the phenolic proton
A comparative guide for researchers, scientists, and drug development professionals on the nuanced effects of fluorination on phenol acidity, supported by experimental data and methodologies.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, influencing a wide array of physicochemical properties, including acidity. For researchers working with phenolic compounds, understanding the impact of fluorine substitution on the acidity of the phenolic proton is critical for predicting molecular interactions, solubility, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the acidity of phenol and its monofluoro-substituted analogs, presenting key experimental data, detailing the underlying electronic effects, and outlining common experimental protocols for pKa determination.
Comparative Acidity of Fluorophenols
The acidity of a phenol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The substitution of a hydrogen atom with fluorine on the aromatic ring of phenol leads to a significant and position-dependent change in the acidity of the phenolic proton. This is primarily due to the interplay of two electronic effects exerted by the fluorine atom: the inductive effect and the resonance effect.
The experimental pKa values for phenol and its ortho-, meta-, and para-fluorinated derivatives consistently demonstrate a clear trend in acidity. The data, summarized in the table below, shows that all monofluorinated phenols are more acidic than phenol itself, with ortho-fluorophenol being the most acidic.
| Compound | pKa Value |
| Phenol | ~10.0[1][2] |
| o-Fluorophenol | ~8.7 - 8.81[1][3][4][5][6] |
| m-Fluorophenol | ~9.3[1][2][3][4] |
| p-Fluorophenol | ~9.9[1][3][4][5][6] |
The observed order of acidity is: o-Fluorophenol > m-Fluorophenol > p-Fluorophenol > Phenol .
Unpacking the Electronic Effects
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity, while electron-donating groups have the opposite effect.[7][8] Fluorine is an interesting substituent as it exhibits both a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[9] The net impact on acidity depends on the position of the fluorine atom relative to the hydroxyl group.
A conceptual diagram illustrating these electronic effects on the stability of the phenoxide ion is presented below.
Figure 1. A diagram illustrating the deprotonation of phenol and the influence of fluorine's electronic effects on the stability of the resulting phenoxide ion, depending on the substitution pattern.
-
Ortho-Fluorophenol: The fluorine atom is in close proximity to the phenoxide oxygen, resulting in a strong, distance-dependent inductive withdrawal of electron density, which significantly stabilizes the negative charge.[3][4] While there is a competing resonance effect, the inductive effect is dominant at this position.[5][6] Some sources mention the possibility of intramolecular hydrogen bonding in the protonated form, which would decrease acidity; however, the experimental pKa value clearly indicates that the inductive stabilization of the anion is the overriding factor.[5][6]
-
Meta-Fluorophenol: At the meta position, the fluorine atom can only exert its inductive effect. The resonance effect does not extend to this position. This inductive withdrawal stabilizes the phenoxide ion, making m-fluorophenol more acidic than phenol.[7]
-
Para-Fluorophenol: In the para position, both the inductive and resonance effects are at play. The inductive effect withdraws electron density, stabilizing the anion, while the resonance effect donates electron density, which is destabilizing. These two opposing effects nearly cancel each other out, resulting in p-fluorophenol having an acidity very similar to that of phenol.[9]
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in physical and medicinal chemistry. Several methods can be employed, with spectrophotometry and potentiometry being common. Below is a generalized protocol for the spectrophotometric determination of phenolic pKa values, based on principles described in the literature.[10][11]
Objective: To determine the pKa of a fluorinated phenol using UV-Vis spectrophotometry.
Principle: The protonated (acidic) and deprotonated (basic) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two forms can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.
Materials:
-
Fluorinated phenol of interest
-
Spectrophotometer (UV-Vis)
-
pH meter, calibrated
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a pH range around the expected pKa (e.g., phosphate, borate buffers)
-
Deionized water
-
Ethanol or other suitable co-solvent for sparingly soluble compounds
-
Acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment
Experimental Workflow:
Figure 2. A generalized workflow for the spectrophotometric determination of the pKa of a phenolic compound.
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorophenol in a suitable solvent (e.g., ethanol) and then dilute with deionized water to the final working concentration.
-
Determination of Spectra for Acidic and Basic Forms:
-
Prepare a highly acidic solution (pH << expected pKa) by adding a small amount of concentrated acid to a sample of the phenol solution.
-
Prepare a highly basic solution (pH >> expected pKa) by adding a small amount of concentrated base.
-
Record the UV-Vis absorbance spectra for both solutions to determine the wavelength of maximum absorbance difference.
-
-
Preparation of Buffered Solutions: Prepare a series of solutions of the fluorophenol in buffers of known pH, spanning the expected pKa range.
-
Spectrophotometric Measurements: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.
-
Data Analysis: The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate equation, or by using the following relationship derived from the Henderson-Hasselbalch equation for each buffered solution: pKa = pH + log[(A - Ab) / (Aa - A)] where A is the absorbance of the buffered solution, Aa is the absorbance of the acidic form, and Ab is the absorbance of the basic form.
In addition to experimental methods, computational approaches, such as those using density functional theory (DFT) with a continuum solvation model, have been shown to accurately predict the pKa values of phenols.[12][13][14] These methods calculate the free energy change of the deprotonation reaction in the gas phase and in solution.
Conclusion
The substitution of fluorine on a phenolic ring provides a clear example of how subtle structural modifications can lead to predictable changes in a molecule's acidic properties. The increased acidity of fluorophenols, particularly the ortho-substituted isomer, is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine. For drug development professionals and medicinal chemists, a thorough understanding of these structure-acidity relationships is invaluable for the rational design of molecules with tailored physicochemical and biological profiles. The experimental and computational methods outlined here serve as robust tools for quantifying these effects and guiding molecular design.
References
- 1. physicsforums.com [physicsforums.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 7. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]
- 8. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 9. quora.com [quora.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The targeted synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a key building block in the development of various pharmaceutical agents, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary and plausible synthetic routes: the Fries Rearrangement of 2,4-difluorophenyl acetate and the Friedel-Crafts acylation of 2,4-difluorophenol. We will delve into the experimental protocols, present comparative data, and visualize the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.
Route 1: Fries Rearrangement of 2,4-Difluorophenyl Acetate
The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones. This intramolecular acylation involves the rearrangement of a phenolic ester to a mixture of ortho and para-hydroxy ketones upon treatment with a Lewis acid catalyst. In the context of synthesizing this compound, this route commences with the acetylation of 2,4-difluorophenol to yield 2,4-difluorophenyl acetate, which is then subjected to rearrangement.
Experimental Protocol
Step 1: Acetylation of 2,4-Difluorophenol
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2,4-difluorophenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. To this solution, acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the mixture is washed with water and a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2,4-difluorophenyl acetate.
Step 2: Fries Rearrangement
The 2,4-difluorophenyl acetate (1.0 eq) is dissolved in a high-boiling inert solvent like nitrobenzene or 1,2-dichloroethane. Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) is added portion-wise at a controlled temperature, typically ranging from 100 to 160 °C. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion (typically 2-6 hours), the reaction mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product, a mixture of ortho and para isomers, is purified by column chromatography to isolate the desired this compound (the ortho-rearranged product). A similar Fries rearrangement of 4-fluorophenyl acetate has been reported to proceed with high yield (88-98.4%) when conducted without a solvent at elevated temperatures.[1]
Synthetic Pathway Visualization
Caption: Fries Rearrangement pathway to the target compound.
Route 2: Friedel-Crafts Acylation of 2,4-Difluorophenol
The Friedel-Crafts acylation offers a more direct approach to forming the carbon-carbon bond between the aromatic ring and the acetyl group. This electrophilic aromatic substitution reaction involves the treatment of 2,4-difluorophenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The directing effects of the hydroxyl and fluoro groups on the aromatic ring will influence the regioselectivity of the acylation.
Experimental Protocol
In a reaction vessel protected from atmospheric moisture, 2,4-difluorophenol (1.0 eq) is dissolved in a suitable inert solvent, for instance, nitrobenzene or carbon disulfide. The solution is cooled in an ice bath, and a Lewis acid, typically anhydrous aluminum chloride (AlCl₃, 2.0 - 3.0 eq), is added portion-wise. Following the formation of the phenol-Lewis acid complex, acetyl chloride (1.1 eq) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is gradually allowed to warm to room temperature or heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete as indicated by TLC or HPLC. The workup procedure is similar to that of the Fries rearrangement, involving quenching with ice and acid, extraction, and subsequent purification by column chromatography to separate the desired ortho-acylated product from other isomers and byproducts.
Synthetic Pathway Visualization
Caption: Friedel-Crafts acylation pathway to the target compound.
Comparative Data Summary
| Parameter | Route 1: Fries Rearrangement | Route 2: Friedel-Crafts Acylation |
| Starting Material | 2,4-Difluorophenol | 2,4-Difluorophenol |
| Number of Steps | 2 | 1 |
| Key Reagents | Acetic anhydride, AlCl₃ | Acetyl chloride, AlCl₃ |
| Typical Yield | Moderate to Good (isomer separation required) | Moderate (isomer separation required) |
| Key Advantages | Utilizes a stable intermediate (phenolic ester). | More direct, one-pot synthesis. |
| Key Disadvantages | Two-step process; high temperatures may be required, leading to potential side reactions. | Requires larger excess of Lewis acid; regioselectivity can be challenging to control. |
| Purification | Column chromatography to separate ortho and para isomers. | Column chromatography to separate ortho and para isomers. |
Conclusion
Both the Fries rearrangement and the Friedel-Crafts acylation represent viable synthetic strategies for the preparation of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
The Fries Rearrangement offers a two-step approach that may provide better control over the reaction conditions in the acylation step. However, it requires an additional synthetic transformation and subsequent purification of the intermediate.
The Friedel-Crafts Acylation is a more direct, one-step method. Its primary challenge lies in controlling the regioselectivity to favor the desired ortho-acylated product and in managing the reaction with the potentially larger excess of the Lewis acid catalyst.
For both routes, the purification of the final product to separate the desired this compound from its para-isomer and other byproducts is a critical step that will significantly impact the overall yield and purity. Researchers are encouraged to perform small-scale optimization studies to determine the most efficient conditions for their specific laboratory setup.
References
A Comparative Guide to the Quantitative Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Utilizing a Certified Reference Material
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of this compound, with a focus on the integral role of a certified reference material (CRM).
While a specific CRM for this compound may not be readily available, a well-characterized, high-purity reference standard serves as a suitable equivalent for establishing traceability and ensuring the accuracy of analytical measurements. Such a reference material, with a purity of 98% or higher, is commercially available from various suppliers.
Comparative Analysis of Quantitative Methods
The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy and precision, sample throughput, and available instrumentation. Below is a comparative summary of HPLC-UV and qNMR based on typical performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by UV detection. | Signal intensity is directly proportional to the number of nuclei. |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range) | Higher than HPLC (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Higher than HPLC (µg/mL to mg/mL range) |
| Throughput | High | Moderate |
| Reference Material | Requires a compound-specific certified reference material. | Can use a universal internal standard. |
| Advantages | High sensitivity, high throughput, widely available. | Primary ratio method, high precision, non-destructive. |
| Disadvantages | Requires a specific CRM, potential for matrix effects. | Lower sensitivity, higher instrument cost. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and qNMR are provided below. These protocols are based on established methods for similar phenolic ketones and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound certified reference material (or high-purity standard).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
2. Reagents and Materials:
-
This compound certified reference material (or high-purity standard).
-
A suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves both the analyte and the internal standard and does not have signals that overlap with key resonances.
3. NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
5. Data Analysis:
-
Acquire the 1H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and qNMR quantitative analysis.
Caption: Workflow for quantitative analysis using HPLC-UV.
Caption: Workflow for quantitative analysis using qNMR.
Logical Comparison of Methodologies
The selection of an appropriate analytical method involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationship in this comparative analysis.
Caption: Comparative logic for selecting an analytical method.
A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of different catalytic systems for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a model reaction relevant to the synthesis of biaryl compounds widely found in pharmaceuticals and functional materials. The comparison is supported by experimental data from peer-reviewed literature.
Catalyst Performance Comparison
The efficacy of a catalyst in the Suzuki-Miyaura reaction is determined by several factors, including the nature of the metal center, the type of ligand, the reaction conditions, and the choice of base and solvent. Below is a summary of the performance of various catalytic systems in the coupling of 4-bromoanisole and phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Based Catalysts | |||||||
| Pd(OAc)₂ / PPh₃ | 0.5 | K₂CO₃ | 1,4-Dioxane | 100 | - | >95 | [1] |
| Pd(OAc)₂ (ligand-free) | 0.0009 | Na₂CO₃ | H₂O/EtOH | Reflux | 0.33 | 70 | [2] |
| Pd/RHA | 0.5 | K₂CO₃ | Ethanol | 100 | 24 | High Yield | |
| NiPd@CMK-3 | - | K₂CO₃ | - | 25 | 1 | High Yield | [3] |
| Pd-bpydc-Nd | - | K₂CO₃ | - | - | - | High Yield | [4] |
| Nickel-Based Catalysts | |||||||
| NiCl₂(PCy₃)₂ | 1 | K₃PO₄ | 2-Me-THF | - | - | High Yield | [5] |
| [(bpy)xNi(III)]@SiO₂ | - | - | - | - | - | - | [6] |
| Gold-Based Catalysts | |||||||
| Gold Nanoparticles | - | KOH | Water | - | - | High Yield | [7] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. For specific applications, direct comparison under identical conditions is recommended.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure using a Palladium Acetate/Phosphine Ligand Catalyst[1]
To a reaction vessel charged with 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), and a suitable base (0.75 mmol), is added a solution of the palladium precursor, such as [Pd(OAc)₂] (0.5 mol%), and the desired ligand in an appropriate solvent (e.g., 1,4-dioxane). The vessel is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for the required duration. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Procedure for Microwave-Promoted Suzuki Reaction in Water[2]
In a dedicated microwave apparatus, a mixture of 4-bromoanisole (1 mol), phenylboronic acid (1.2 mol), Na₂CO₃ (3.7 mol), and a low loading of a palladium catalyst (e.g., 0.0009 mol%) in a water/ethanol mixture is subjected to microwave heating. The reaction is heated to reflux and maintained at that temperature for a short period (e.g., 20 minutes). After cooling, the product is isolated by extraction and purified.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling[6]
In a glovebox, an oven-dried vial is charged with the nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂), the aryl halide, the arylboronic acid, and a base (e.g., K₃PO₄). A green solvent such as 2-Me-THF or t-amyl alcohol is added, and the vial is sealed. The reaction mixture is then stirred at the desired temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC). The product is then isolated and purified.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A typical workflow for comparing the efficacy of different catalysts involves parallel synthesis and analysis.
Caption: A generalized workflow for high-throughput catalyst screening.
References
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. cem.de [cem.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of highly stable gold nanoparticles and their unexpected excellent catalytic activity for Suzuki-Miyaura cross-coupling reaction in water. | Semantic Scholar [semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Analysis of Isomeric Impurities in 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the identification and quantification of isomeric impurities in samples of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The presence of isomeric impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for their control are crucial.
The primary isomeric impurity of concern during the synthesis of this compound via the Fries rearrangement of 3,5-difluorophenyl acetate is the para-isomer, 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone . This guide focuses on the comparative analysis of the desired ortho-isomer and this principal para-isomeric impurity.
Data Presentation: Comparison of Analytical Techniques
Two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed for the analysis of these isomeric impurities. The following tables summarize the key performance parameters of hypothetical, yet representative, methods for each technique.
Table 1: HPLC Method Performance
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 100 mm, 3 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (ortho) | 5.2 min | 4.8 min |
| Retention Time (para) | 6.8 min | 5.5 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
Table 2: GC-MS Method Performance
| Parameter | Method C: GC-MS (Derivatization) | Method D: GC-MS (Direct Injection) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C | 280 °C |
| Oven Program | 150°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | 120°C (2 min), ramp to 250°C at 15°C/min, hold 3 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Derivatizing Agent | BSTFA with 1% TMCS | None |
| Retention Time (ortho) | 10.5 min (as TMS ether) | 8.2 min |
| Retention Time (para) | 11.2 min (as TMS ether) | 8.9 min |
| Key Fragment Ions (m/z) | 244 (M+), 229, 201 | 172 (M+), 157, 129 |
| LOD | 0.001% | 0.005% |
| LOQ | 0.003% | 0.015% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Isocratic Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A freshly prepared and degassed mixture of 60% HPLC-grade acetonitrile and 40% ultrapure water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method C: GC-MS with Derivatization
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program: Start at 150 °C for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization at 70 eV. Scan range of m/z 50-300.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic origin of the isomeric impurity and the general analytical workflow for its assessment.
Caption: Synthesis of this compound and formation of the para-isomeric impurity.
Caption: General workflow for the analysis of isomeric impurities.
Safety Operating Guide
Proper Disposal of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS No. 140675-42-9).
Immediate Safety and Handling Precautions:
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste material in its original container or a compatible, properly labeled, and sealed waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (140675-42-9) and any relevant hazard pictograms (e.g., irritant, harmful).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and sources of ignition.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. The recommended disposal method is to send the material to an approved waste disposal plant.[2][3][4]
-
-
Decontamination of Empty Containers:
-
Empty containers should be handled as hazardous waste until properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container may be disposed of according to institutional guidelines for non-hazardous waste, or recycled if permissible.[5]
-
Spill and Emergency Procedures:
In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For larger spills, or if the material is dissolved, absorb the spill with an inert, non-combustible absorbent material and place it in a sealed container for disposal. Ensure adequate ventilation. Do not allow the chemical to enter drains or waterways.[1][5][6]
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 140675-42-9 | - |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
| Recommended Disposal Method | Transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [1][2] |
Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
